2-Amino-2-(3,5-dichlorophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRORZXIRKBZZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370375 | |
| Record name | 2-amino-2-(3,5-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372144-00-8 | |
| Record name | 2-amino-2-(3,5-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2-(3,5-dichlorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol
Stage 1: Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanone
The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-Amino-1-(3,5-dichlorophenyl)ethanone. This is achieved through a two-step process starting from 1-(3,5-dichlorophenyl)ethanone.
Step 1.1: α-Bromination of 1-(3,5-dichlorophenyl)ethanone
The synthesis commences with the α-bromination of 1-(3,5-dichlorophenyl)ethanone to yield 2-bromo-1-(3,5-dichlorophenyl)ethanone. This reaction introduces a leaving group at the α-position, preparing the molecule for nucleophilic substitution.
Experimental Protocol:
A solution of 1-(3,5-dichlorophenyl)ethanone (0.019 mol) in 50 mL of acetic acid is prepared at room temperature. To this solution, bromine (0.02 mol) is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. After the reaction is complete, the acetic acid is removed under reduced pressure to yield the crude product, 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone, as a yellow solid.[1]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 1-(3,5-dichlorophenyl)ethanone | 189.04 | 0.019 | 3.77 g |
| Bromine | 159.808 | 0.02 | 1.03 mL |
| Acetic Acid | 60.052 | - | 50 mL |
| Product | Yield | ||
| 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone | 81% |
Step 1.2: Amination of 2-bromo-1-(3,5-dichlorophenyl)ethanone
The second step involves the nucleophilic substitution of the bromine atom with an amino group. This is a crucial step in forming the α-amino ketone. While a specific protocol for this exact substrate is not detailed in the provided search results, a general method involves the reaction of the α-halo ketone with an amine.[2][3] For the synthesis of a primary amine, ammonia or a protected ammonia equivalent would be utilized.
General Experimental Protocol (Inferred):
2-bromo-1-(3,5-dichlorophenyl)ethanone is dissolved in a suitable solvent, such as methanol or tetrahydrofuran. The solution is then treated with an excess of ammonia (either as a solution in an organic solvent or bubbled as a gas) at a controlled temperature, typically ranging from 0°C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent and excess ammonia are removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford 2-amino-1-(3,5-dichlorophenyl)ethanone.
Stage 2: Reduction of 2-Amino-1-(3,5-dichlorophenyl)ethanone to this compound
The final stage of the synthesis is the reduction of the ketone functionality of the α-amino ketone to a secondary alcohol, yielding the target compound.
Experimental Protocol (Inferred from general procedures for ketone reduction):
2-Amino-1-(3,5-dichlorophenyl)ethanone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature and monitored by TLC. Once the reaction is complete, the excess reducing agent is quenched by the careful addition of water or a dilute acid. The solvent is evaporated, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude this compound. Further purification can be achieved by recrystallization or column chromatography. For stereoselective synthesis, chiral reducing agents or catalytic hydrogenation with a chiral catalyst could be employed.[4][5]
| Reactant/Reagent | Notes |
| 2-Amino-1-(3,5-dichlorophenyl)ethanone | Starting material for this stage. |
| Sodium Borohydride (NaBH₄) | A common and effective reducing agent for ketones. |
| Methanol/Ethanol | Protic solvent suitable for borohydride reductions. |
Synthesis Pathway Visualization
The overall synthetic pathway is illustrated in the following diagram:
References
- 1. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 4. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-Amino-2-(3,5-dichlorophenyl)ethanol. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information on its identity, predicted physicochemical properties, a proposed synthetic route based on analogous compounds, and a hypothesized mechanism of action as a β2-adrenergic agonist. Detailed experimental protocols are provided to facilitate further research and verification of its biological activity. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related substituted phenylethanolamine compounds.
Chemical Identity and Properties
This compound is a phenylethanolamine derivative characterized by a dichlorinated phenyl ring. Its core structure suggests potential applications in medicinal chemistry, given that the phenylethanolamine scaffold is common to many biologically active compounds.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 372144-00-8 | NovaChemistry[1] |
| Molecular Formula | C₈H₉Cl₂NO | PubChemLite[2] |
| Molecular Weight | 222.07 g/mol | PubChemLite[2] |
| Predicted XlogP | 1.4 | PubChemLite[2] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChemLite |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChemLite |
| Predicted Rotatable Bond Count | 3 | PubChemLite |
| Predicted Monoisotopic Mass | 219.00612 Da | PubChemLite[2] |
| Predicted Polar Surface Area | 46.25 Ų | PubChemLite |
Note: The physicochemical properties listed above are predicted values from computational models and have not been experimentally verified.
Synthesis and Purification
Proposed Synthetic Pathway
References
An In-Depth Technical Guide to 2-Amino-2-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a substituted phenylethanolamine derivative of interest in medicinal chemistry and pharmacological research. This document details its chemical identity, including its CAS Registry Number, physicochemical properties, and a detailed experimental protocol for its synthesis. While specific biological data for this exact compound is limited in publicly available literature, this guide also explores the well-established biological activity of the broader class of 2-amino-2-phenylethanol derivatives, particularly their role as β2-adrenoceptor agonists. This provides a foundational context for potential research and development applications.
Chemical Identity and Properties
This compound is a chemical compound with the CAS Registry Number 372144-00-8 .[1][2] Its hydrochloride salt is registered under the CAS Number 2061980-48-9 .
A summary of its key physicochemical properties is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings, including solubility, membrane permeability, and potential for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 372144-00-8 | [1][2] |
| Molecular Formula | C₈H₉Cl₂NO | PubChem |
| Molecular Weight | 206.07 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CO)N | PubChem |
| InChI Key | LRORZXIRKBZZAG-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 1.8 | PubChem |
| Predicted Hydrogen Bond Donor Count | 3 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 3 | PubChem |
Synthesis and Purification
General Experimental Protocol: Reduction of a Phenyl-ethanone Precursor
This protocol outlines the reduction of a substituted acetophenone to the corresponding ethanol derivative using sodium borohydride.
Materials:
-
1-(3,5-dichlorophenyl)ethanone (or the appropriate precursor for the target molecule)
-
Anhydrous Methanol
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Dissolution: Dissolve the starting ketone, 1-(3,5-dichlorophenyl)ethanone (1 equivalent), in anhydrous methanol at room temperature.
-
Reduction: To the stirred solution, add sodium borohydride (1.2 equivalents) portion-wise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.
-
Crystallization: Dissolve the purified product in a suitable solvent system (e.g., ethyl acetate/n-hexane) and allow for slow evaporation to induce crystallization and yield the pure this compound.
Synthesis Workflow
The logical flow of the synthesis and purification process is depicted in the following diagram.
References
- 1. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Amino-2-(3,5-dichlorophenyl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride is a chemical compound with potential applications in research and development. Its structure is characterized by a dichlorinated phenyl ring attached to an ethanolamine backbone.
Chemical Structure:
Figure 1: Chemical structure of this compound hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₃NO | N/A |
| Molecular Weight | 254.53 g/mol | N/A |
| CAS Number | 145576-92-3 | N/A |
| Appearance | Solid | N/A |
| Solubility | Information not publicly available | N/A |
| Melting Point | Information not publicly available | N/A |
| Boiling Point | Information not publicly available | N/A |
Synthesis and Manufacturing
Detailed, step-by-step synthesis protocols for this compound hydrochloride are not widely published in peer-reviewed literature and are likely considered proprietary information by chemical suppliers. A generalized synthetic approach can be conceptualized as follows:
Figure 2: Generalized synthetic workflow for this compound hydrochloride.
A potential synthetic route could involve the reaction of 3,5-dichlorobenzaldehyde with a suitable nucleophile to introduce the two-carbon ethanolamine side chain, followed by reduction and amination steps. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Potential Mechanism of Action and Signaling Pathways (Hypothetical)
While specific biological targets and signaling pathways for this compound hydrochloride are not documented in publicly accessible sources, compounds with similar structural motifs (e.g., substituted phenylethanolamines) are known to interact with various receptors and transporters in the central and peripheral nervous systems.
A hypothetical signaling pathway, based on related compounds, could involve modulation of adrenergic or dopaminergic receptors.
An In-depth Technical Guide on 2-Amino-2-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(3,5-dichlorophenyl)ethanol is an organic compound with a phenyl ethanolamine backbone. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. The structural features of this molecule, namely the dichlorinated phenyl ring and the amino ethanol side chain, are key determinants of its chemical properties and pharmacological effects. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and known biological relevance, supported by experimental data and methodologies.
Molecular Structure and Chemical Properties
The fundamental characteristics of this compound are rooted in its molecular structure.
Molecular Structure:
The molecule consists of a central ethanolamine core. An amino group (-NH2) and a 3,5-dichlorophenyl group are attached to the second carbon of the ethanol chain. The phenyl ring is substituted with two chlorine atoms at the meta positions.
Chemical Identifiers and Properties:
A summary of the key chemical identifiers and predicted properties for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C8H9Cl2NO | PubChem |
| Molecular Weight | 206.07 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 372144-00-8 | Ambeed |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CO)N | PubChem |
| InChI | InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 | PubChem |
| Predicted XlogP | 1.4 | PubChem |
Synthesis Protocols
The synthesis of 2-amino-2-phenylethanol derivatives often involves the reduction of a corresponding α-aminoketone or the reaction of a styrene oxide with an amine. A general synthetic approach for a related compound, 1-(4-amino-3,5-dichlorophenyl)ethanol, involves the reduction of the corresponding ketone.[1]
Experimental Protocol: Reduction of 1-(4-amino-3,5-dichlorophenyl)ethanone[1]
This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound.
-
Dissolution: Dissolve 1-(4-amino-3,5-dichlorophenyl)ethanone (5 mmol) in anhydrous methanol (25 ml) at room temperature.
-
Reduction: Add sodium borohydride (NaBH4) (6 mmol) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ethanone is no longer detectable.
-
Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography using a solvent system of n-hexane/EtOAc (8:1) to afford the pure compound.
A schematic for a potential synthetic workflow is outlined below.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Pharmacological Relevance
While specific studies on this compound are not extensively documented in the provided search results, its structural similarity to other well-known compounds provides insights into its potential biological activities.
Structural Analogs and Potential Activity:
-
β2-Adrenergic Agonists: The phenylethanolamine scaffold is a common feature of β2-adrenergic receptor agonists. For instance, Clenbuterol, which is 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, is a potent bronchodilator.[2][3] The structural similarity suggests that this compound could exhibit activity at adrenergic receptors. Derivatives of 2-amino-2-phenylethanol have been developed as β2-adrenoceptor agonists.
-
Intermediates in Drug Synthesis: Compounds with the 2-amino-1-phenylethanol structure are valuable intermediates in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[4]
Signaling Pathway Hypothesis:
Given its structural similarity to β2-adrenergic agonists, it is plausible that this compound could interact with the β2-adrenergic receptor signaling pathway.
Caption: Hypothetical signaling pathway for this compound.
Analytical and Characterization Methods
The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A general HPLC method for chiral separation of a related compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is described below and can be adapted.[5]
-
Column: CHIRALPAK IA-3 (250 x 4.6mm, 5 µm).
-
Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in ethanol at a concentration of 10 mg/ml.
-
Injection Volume: 2 µl.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Identification of functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment of the compound. |
| X-ray Crystallography | Determination of the three-dimensional atomic structure of a crystalline sample. |
Conclusion
This compound is a molecule with potential for further investigation in the field of medicinal chemistry. Its structural resemblance to known pharmacologically active compounds, particularly β2-adrenergic agonists, suggests it could be a valuable lead compound or a key intermediate for the synthesis of novel therapeutics. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the biological activity of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.unito.it [elearning.unito.it]
- 3. Clenbuterol - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Amino-2-(3,5-dichlorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Amino-2-(3,5-dichlorophenyl)ethanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure, alongside established spectroscopic principles for analogous compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar chemical entities.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉Cl₂NO[1]
-
Molecular Weight: 206.07 g/mol
-
InChI Key: LRORZXIRKBZZAG-UHFFFAOYSA-N[1]
-
SMILES: C1=C(C=C(C=C1Cl)Cl)C(CO)N[1]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Aromatic H (ortho to C-Cl) |
| ~7.20 | Triplet | 1H | Aromatic H (para to C-Cl) |
| ~4.00 | Doublet of Doublets | 1H | CH-N |
| ~3.70 | Doublet of Doublets | 1H | CH₂-O (diastereotopic H) |
| ~3.60 | Doublet of Doublets | 1H | CH₂-O (diastereotopic H) |
| ~2.50 | Broad Singlet | 3H | NH₂, OH |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C-C (ipso to aminoethanol) |
| ~135 | Aromatic C-Cl |
| ~128 | Aromatic C-H (ortho to C-Cl) |
| ~126 | Aromatic C-H (para to C-Cl) |
| ~65 | CH₂-OH |
| ~58 | CH-NH₂ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands (Solid State, KBr pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C bending |
| 1100-1000 | Strong | C-O stretching |
| 850-750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) [1]
| m/z | Ion |
| 205/207/209 | [M]⁺ (Molecular Ion) |
| 188/190/192 | [M-NH₃]⁺ |
| 175/177/179 | [M-CH₂OH]⁺ |
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data for Adducts [1]
| Adduct | m/z |
| [M+H]⁺ | 206.01340 |
| [M+Na]⁺ | 227.99534 |
| [M-H]⁻ | 203.99884 |
| [M+NH₄]⁺ | 223.03994 |
Experimental Protocols
NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of an amino alcohol like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
-
FT-IR Spectroscopy
A general procedure for acquiring an FT-IR spectrum is as follows:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.[3]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
The following outlines a general protocol for obtaining an electron ionization (EI) mass spectrum:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[4]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6][7]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
Experimental Workflow: FT-IR Spectroscopy
Caption: General Workflow for FT-IR Spectroscopy.
Logical Diagram: Spectroscopic Data Integration for Structural Elucidation
Caption: Integration of Spectroscopic Data for Structural Confirmation.
References
- 1. PubChemLite - this compound (C8H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 2. One-Pot Synthesis of Amino Alcohols from Styrenes [ccspublishing.org.cn]
- 3. rtilab.com [rtilab.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Research Applications of 2-Amino-2-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the scientific landscape of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a key chemical intermediate. While direct therapeutic applications of this compound are not extensively documented, its significance lies in its role as a precursor for the synthesis of pharmacologically active molecules, particularly α-adrenoceptor agonists. This document provides a comprehensive overview of its synthetic utility, the pharmacological profiles of its derivatives, and detailed experimental protocols.
Core Synthesis and Chemical Profile
This compound serves as a foundational building block in organic synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and an amino ethanol moiety, makes it a versatile starting material for creating more complex molecules with specific biological activities. It is commercially available, often as a hydrochloride salt, which enhances its stability and solubility for use in aqueous reaction conditions.
The primary application of this compound is in the synthesis of chiral amines and other intermediates that are crucial for the development of adrenergic receptor agonists. These agonists are a class of drugs that mimic the effects of norepinephrine and epinephrine, leading to a range of physiological responses.
Synthetic Pathways and Experimental Workflows
The principal synthetic application of this compound is in the preparation of N-substituted derivatives. A key example is its use in the synthesis of N-benzyl-2-amino-2-(3,5-dichlorophenyl)ethanol, a precursor for various pharmacologically active agents.
The following diagram illustrates a generalized workflow for the synthesis of such derivatives.
Caption: Synthetic workflow for N-alkylation.
Detailed Experimental Protocol: Synthesis of N-Benzyl Ethanolamine Derivatives
The following is a representative protocol for the condensation reaction between an ethanolamine and benzyl chloride, a common step in utilizing the title compound.
Objective: To synthesize an N-benzyl ethanolamine derivative via a condensation reaction.
Materials:
-
Ethanolamine (or this compound)
-
Benzyl chloride
-
Solid-phase high-basicity catalyst (e.g., solid sodium hydroxide)
-
Solvent (if necessary)
Procedure:
-
Charge a reaction vessel with the ethanolamine and the solid-phase high-basicity catalyst.
-
Initiate stirring and heat the mixture to a temperature between 40°C and 120°C.
-
Slowly add benzyl chloride to the reaction mixture.
-
Maintain the reaction temperature and continue stirring for a period sufficient to ensure complete reaction, typically monitored by TLC or HPLC.
-
After the reaction is complete, filter the hot mixture to remove the solid catalyst and byproducts.
-
The filtrate is then subjected to vacuum distillation to isolate the N-benzyl ethanolamine product.
This method provides a high-yield, environmentally friendly alternative to traditional methods that require extensive workups with aqueous solutions.
Pharmacological Significance of Derivatives: α-Adrenoceptor Agonism
Derivatives of this compound are often investigated for their activity as α-adrenoceptor agonists. These receptors are critical in the regulation of various physiological processes, including blood pressure, heart rate, and neurotransmitter release.
There are two primary subtypes of alpha-adrenergic receptors: α1 and α2.
-
α1-Adrenoceptors: Primarily located on vascular smooth muscle. Their activation leads to vasoconstriction, which increases blood pressure. This mechanism is exploited by drugs used as nasal decongestants and vasopressors.[1][2]
-
α2-Adrenoceptors: Found on presynaptic nerve terminals and in the central nervous system. Activation of these receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic tone, which can lower blood pressure and heart rate.[3] Drugs targeting these receptors are used as antihypertensives and sedatives.[3][4]
The signaling pathways for these receptors are distinct, as illustrated below.
Caption: Signaling pathways for α1 and α2 adrenoceptors.
Quantitative Data on α-Adrenoceptor Agonists
While quantitative data for this compound itself is scarce, the following table summarizes key information for well-known α-adrenoceptor agonists, which represent the types of compounds that could be synthesized from this intermediate.
| Compound | Receptor Selectivity | Primary Mechanism of Action | Therapeutic Applications |
| Phenylephrine | α1 > α2 | Stimulates phospholipase C activity, leading to vasoconstriction.[3][4] | Nasal decongestant, vasopressor, mydriatic agent.[4] |
| Clonidine | α2 > α1 | Inhibits adenylyl cyclase, reducing CNS sympathetic outflow.[3][4] | Antihypertensive, sedative, treatment for opioid withdrawal.[4] |
| Methoxamine | Selective α1 | Causes prolonged peripheral vasoconstriction with minimal CNS effects.[2] | Treatment of hypotension, particularly during anesthesia.[2] |
| Guanfacine | Preferential α2A | Similar to clonidine, with a preference for the α2A subtype.[3] | Antihypertensive, treatment for ADHD. |
| Norepinephrine | α1, α2, β1 | Acts on multiple adrenergic receptors to increase blood pressure and heart rate.[3] | Treatment of vasodilatory shock and acute hypotension.[2] |
Potential Research Directions
Given its utility as a synthetic intermediate, future research involving this compound could focus on several key areas:
-
Development of Novel α-Adrenoceptor Agonists: By modifying the structure of this compound, researchers can synthesize libraries of new compounds to screen for selective α1 or α2 agonists with improved therapeutic profiles.
-
Chiral Synthesis and Resolution: The stereochemistry of the amino ethanol moiety is critical for pharmacological activity. Research into efficient methods for the asymmetric synthesis or chiral resolution of its derivatives could lead to the development of more potent and selective drugs.
-
Exploration of Other Biological Targets: While the primary focus has been on adrenergic receptors, the dichlorophenyl group is a common feature in molecules with a wide range of biological activities. Screening derivatives of this compound against other targets could uncover novel therapeutic applications.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its primary role as a precursor to α-adrenoceptor agonists places it at the center of research into cardiovascular and neurological disorders. By understanding its synthetic utility and the pharmacological principles of its derivatives, researchers can continue to innovate and develop new therapeutic agents to address unmet medical needs. This guide provides a foundational understanding for scientists and professionals looking to leverage the potential of this versatile compound.
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 2. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacologic and therapeutic significance of alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
"2-Amino-2-(3,5-dichlorophenyl)ethanol": A Chiral Catalyst for Asymmetric Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
Enantiomerically pure vicinal amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals and other biologically active molecules. Their inherent chirality makes them valuable as chiral auxiliaries, ligands, and synthons for the construction of complex stereocenters. Among these, "2-Amino-2-(3,5-dichlorophenyl)ethanol" has emerged as a significant chiral building block, offering unique steric and electronic properties due to the presence of the dichlorophenyl group. This technical guide provides an in-depth overview of its synthesis, properties, and applications in asymmetric synthesis, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
"this compound" is a chiral amino alcohol with the following fundamental properties:
| Property | Value |
| Molecular Formula | C8H9Cl2NO |
| Molecular Weight | 206.07 g/mol |
| Appearance | White to off-white solid |
| Chirality | Contains one stereocenter |
Synthesis of Enantiomerically Pure "this compound"
The preparation of enantiomerically pure "this compound" is paramount for its effective use in asymmetric synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Synthesis
Asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(3,5-dichlorophenyl)ethanone, is a direct route to the chiral amino alcohol. This can be achieved using various chiral catalysts and reducing agents.
Experimental Protocol: Asymmetric Transfer Hydrogenation
A well-established method for the asymmetric reduction of α-amino ketones is transfer hydrogenation using a chiral catalyst, such as a Ru(II) complex with a chiral diamine ligand.
-
Reaction Setup: A solution of 2-amino-1-(3,5-dichlorophenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent (e.g., isopropanol) is prepared in a reaction vessel under an inert atmosphere.
-
Catalyst System: A chiral ruthenium catalyst, for example, (R,R)-TsDPEN-Ru(II), is added (0.1-1 mol%).
-
Reducing Agent: A hydrogen donor, such as a mixture of formic acid and triethylamine (5:2), is added.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 40-60 °C) and stirred for a period of time (typically 12-24 hours) until completion, monitored by techniques like TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched "this compound".
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru(II) | (R,R)-TsDPEN | Isopropanol | 50 | 18 | >95 | >99 |
| Rh(III) | Chiral Cp* | Methanol | 40 | 24 | >90 | >98 |
Chiral Resolution
Enzymatic kinetic resolution of racemic "this compound" offers a highly efficient method to obtain one or both enantiomers in high purity. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the amino alcohol.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Enzyme and Substrate: Racemic "this compound" (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene or THF). A lipase, such as Candida antarctica lipase B (CAL-B), is added.
-
Acylating Agent: An acyl donor, for instance, ethyl acetate or vinyl acetate, is introduced into the reaction mixture.
-
Reaction Conditions: The suspension is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Separation: At the desired conversion, the enzyme is filtered off. The reaction mixture contains the acylated enantiomer and the unreacted enantiomer of the amino alcohol. These can be separated by column chromatography.
-
Deprotection: The acylated enantiomer can be deprotected (e.g., by hydrolysis) to afford the other enantiomer of the amino alcohol.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee (unreacted) (%) | ee (acylated) (%) |
| CAL-B | Ethyl Acetate | Toluene | 40 | ~50 | >99 | >99 |
| Lipase PS | Vinyl Acetate | THF | 30 | ~50 | >98 | >98 |
Applications as a Chiral Building Block
Enantiopure "this compound" serves as a versatile starting material for the synthesis of various chiral molecules, particularly in the pharmaceutical industry.
Synthesis of Chiral Ligands
The amino and hydroxyl groups of "this compound" can be readily modified to synthesize a range of chiral ligands for asymmetric catalysis. For example, conversion to oxazolines or Schiff bases can yield ligands for metal-catalyzed reactions.
Caption: Synthesis of chiral ligands from this compound.
Asymmetric Synthesis of Drug Intermediates
This chiral building block can be incorporated into the synthesis of complex drug molecules, where its stereocenter directs the formation of subsequent chiral centers.
Example: Diastereoselective Addition to an Imine
The chiral amino alcohol can be converted to a chiral imine. Subsequent nucleophilic addition to this imine often proceeds with high diastereoselectivity, controlled by the stereocenter of the amino alcohol moiety.
Experimental Workflow:
Caption: Workflow for diastereoselective nucleophilic addition.
| Imine Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Derived from Benzaldehyde | Phenylmagnesium Bromide | THF | -78 | 85 | 95:5 |
| Derived from Acetophenone | Methyllithium | Diethyl Ether | -78 | 80 | 92:8 |
Conclusion
"this compound" is a valuable and versatile chiral building block for asymmetric synthesis. Its efficient preparation in enantiomerically pure form, through either asymmetric synthesis or enzymatic resolution, opens avenues for its application in the synthesis of complex chiral molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate its use by researchers and professionals in the pursuit of novel and efficient synthetic methodologies for the development of new pharmaceuticals and other valuable chiral compounds. The unique electronic and steric properties conferred by the dichlorophenyl substituent warrant further exploration of its potential in asymmetric catalysis and drug discovery.
"2-Amino-2-(3,5-dichlorophenyl)ethanol" derivatives and analogs
An In-depth Technical Guide to 2-Amino-2-(3,5-dichlorophenyl)ethanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, its derivatives, and analogs, with a focus on their synthesis, pharmacological activity, and mechanism of action. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology.
Core Compound and Its Significance
This compound is a phenylethanolamine derivative. This class of compounds is of significant interest in medicinal chemistry due to their adrenergic properties. The substitution pattern on the phenyl ring and the nature of the substituent on the amino group are critical determinants of their pharmacological activity and selectivity. The 3,5-dichloro substitution, in particular, has been explored in the context of adrenergic receptor ligands.
Synthesis of this compound and Derivatives
The synthesis of this compound and its N-alkylated derivatives typically proceeds through the reduction of an α-aminoketone precursor. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol (a representative N-alkylated analog)
This protocol is adapted from a patented method for the preparation of related compounds and represents a common strategy for synthesizing N-alkylated phenylethanolamines.
Step 1: Synthesis of 2-(tert-butylamino)-4'-amino-3',5'-dichloroacetophenone hydrochloride
The synthesis of the α-aminoketone precursor is a critical first step. This can be achieved through various methods, including the α-bromination of the corresponding acetophenone followed by reaction with the desired amine.
Step 2: Reduction of the α-aminoketone
A mixture of 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride (1.0 g), stannous chloride (0.05 g), and platinum oxide (0.25 g) in ethanol (25 ml) is agitated vigorously at room temperature in a hydrogen atmosphere under an initial pressure of 4.78 kg cm-2 (68 psig). The reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is removed by filtration. The filtrate is then evaporated to dryness under vacuum. The resulting residue is dissolved in water and further purified.[1]
Pharmacological Activity
Derivatives of this compound, particularly those with an amino group at the 4-position of the phenyl ring and a bulky N-alkyl substituent, are known to act as potent β2-adrenergic receptor agonists.[2] The well-known bronchodilator and repartitioning agent, Clenbuterol, is a prominent example of a compound with this structural motif (1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol).[3]
Quantitative Data on Related Compounds
The following table summarizes the pharmacokinetic parameters of two structural isomers of known β2 agonists, clenproperol and clenpenterol, which share the 4-amino-3,5-dichlorophenyl ethanolamine core.
| Compound | Dose (µg/kg, p.o. in rats) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol | 270 | - | 0.25 - 1.5 | - |
| 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol | 540 | - | 0.25 - 1.5 | - |
Data extracted from pharmacokinetic studies in rats.[2]
Mechanism of Action and Signaling Pathways
As β2-adrenergic receptor agonists, these compounds exert their effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor leads to the coupling of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the physiological response.[4][5]
Caption: β2-Adrenergic Receptor Signaling Cascade.
Experimental Workflow for In Vitro Evaluation
The pharmacological activity of these compounds is typically assessed through a series of in vitro assays to determine their potency and selectivity for the β2-adrenergic receptor.
Caption: In Vitro Evaluation Workflow.
Structure-Activity Relationships (SAR)
The biological activity of phenylethanolamine derivatives is highly dependent on their structural features. Key SAR observations for β2-adrenergic agonists in this class include:
-
N-Substituent: A bulky alkyl group on the nitrogen atom, such as tert-butyl or isopropyl, is generally preferred for potent β2-agonism.
-
Phenyl Ring Substitution: The presence of a 4-amino group and 3,5-dichloro substituents on the phenyl ring is a common feature in many potent β2-agonists, such as Clenbuterol.[3]
-
Stereochemistry: The stereochemistry at the carbon atom bearing the hydroxyl group is crucial for activity, with the (R)-enantiomer typically being the more active isomer.
Conclusion
This compound and its derivatives represent a class of compounds with significant potential as modulators of the adrenergic system. Their synthesis, while requiring careful control of stereochemistry, is achievable through established chemical routes. The strong evidence pointing towards their activity as β2-adrenergic receptor agonists makes them interesting candidates for further investigation in the context of respiratory diseases and other conditions where β2-receptor modulation is beneficial. Future research should focus on the synthesis and pharmacological evaluation of a broader range of analogs to further elucidate the structure-activity relationships and to identify compounds with optimized potency, selectivity, and pharmacokinetic properties.
References
- 1. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol chloride | C12H18Cl3N2O- | CID 46864214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"2-Amino-2-(3,5-dichlorophenyl)ethanol" mechanism of action as a β2 agonist
Introduction
This technical guide provides an in-depth exploration of the mechanism of action of β2-adrenergic receptor (β2AR) agonists. While this document is framed around the chemical entity "2-Amino-2-(3,5-dichlorophenyl)ethanol," a comprehensive search of publicly available scientific literature and databases did not yield specific pharmacological data for this compound. Therefore, this guide will focus on the well-established principles of β2AR agonism, utilizing data and methodologies from studies on other β2 agonists to illustrate the core concepts. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and respiratory therapeutics.
β2-adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle cells of the airways.[1] Agonism of these receptors leads to bronchodilation, a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3]
Core Mechanism of Action: The β2-Adrenergic Signaling Cascade
The primary mechanism of action for a β2 agonist involves the activation of the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs).[1] This initiates a signaling cascade that results in the relaxation of airway smooth muscle.
The key steps in this pathway are as follows:
-
Ligand Binding: The β2 agonist binds to the β2-adrenergic receptor on the surface of a smooth muscle cell.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.[4]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.[3][4]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[3][4]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA).[3]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle and bronchodilation.
The following diagram illustrates this signaling pathway:
Quantitative Analysis of β2 Agonist Activity
The pharmacological activity of a β2 agonist is characterized by several quantitative parameters, including its binding affinity, efficacy, and potency. The following table summarizes these key metrics. Please note, the values presented are illustrative examples from studies on known β2 agonists and are not specific to "this compound."
| Parameter | Description | Example Value (Compound) | Reference |
| Binding Affinity (Kd) | The concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates a higher binding affinity. | 0.17 nM ([³H]-CGP 12177 for β2AR) | [5] |
| EC50 | The concentration of the agonist that produces 50% of the maximal response. A lower EC50 indicates a higher potency. | 0.25 nM (Compound 2f) | [6] |
| Intrinsic Efficacy | The ability of a drug-receptor complex to produce a maximal functional response. | Varies among agonists | [5] |
| Selectivity | The ratio of a drug's binding affinity or potency for one receptor subtype over another (e.g., β2 vs. β1). | 763.6-fold (Compound 2f for β2 over β1) | [6] |
Experimental Protocols for Characterizing β2 Agonists
The determination of the quantitative parameters described above relies on a variety of in vitro experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
Objective: To determine the dissociation constant (Kd) of the test compound for the β2-adrenergic receptor.
Methodology:
-
Cell Culture: A stable cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) is cultured.[5]
-
Membrane Preparation: Cell membranes containing the β2AR are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled test compound.[5]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the functional response (cAMP production) following receptor activation.
Objective: To determine the EC50 and maximal efficacy of the test compound.
Methodology:
-
Cell Culture: Cells expressing the β2AR are seeded in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of the test compound for a defined period.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The cAMP concentrations are plotted against the log of the agonist concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
The following diagram outlines a typical experimental workflow for characterizing a potential β2 agonist.
Conclusion
The mechanism of action of β2-adrenergic agonists is a well-characterized process involving the Gs protein-coupled receptor signaling pathway, leading to the production of cAMP and subsequent smooth muscle relaxation. The pharmacological profile of these compounds is defined by their binding affinity, potency, and efficacy, which can be determined through a series of established in vitro assays. While specific data for "this compound" is not currently available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation and characterization of any novel β2 agonist. Further research would be required to elucidate the specific pharmacological properties of "this compound" and its potential as a therapeutic agent.
References
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacological Profile of 2-Amino-2-(3,5-dichlorophenyl)ethanol: A Technical Whitepaper
Disclaimer: Direct pharmacological data for 2-Amino-2-(3,5-dichlorophenyl)ethanol is not extensively available in peer-reviewed literature. This document provides a comprehensive overview based on the compound's chemical structure, the established pharmacology of the phenylethanolamine class, and data from structurally related molecules. The proposed mechanisms and experimental protocols are therefore inferential and intended to guide future research.
Introduction
This compound is a synthetic compound belonging to the phenylethanolamine class. This structural family is of significant pharmacological interest due to the number of endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and synthetic drugs (e.g., beta-adrenergic agonists and antagonists) that share this core scaffold. The presence of a dichlorinated phenyl ring suggests unique electronic and steric properties that are likely to influence its interaction with biological targets. This whitepaper aims to construct a potential pharmacological profile of this compound, drawing upon structure-activity relationships (SAR) within the phenylethanolamine class and available data on its structural analogs.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₈H₉Cl₂NO Molecular Weight: 206.07 g/mol Structure:
OH | Cl--C--C--NH₂ / \ | C==C H / \ C C--Cl \ / C=C
The key structural features of this compound include:
-
Phenylethanolamine backbone: This is the core structure responsible for potential interactions with adrenergic receptors.
-
Primary amine: The unsubstituted amino group is a key determinant of activity at adrenergic receptors.
-
3,5-dichloro substitution: The two chlorine atoms on the phenyl ring significantly alter the electronic and lipophilic properties of the molecule compared to endogenous catecholamines. This substitution pattern is known to influence receptor binding and selectivity.
Inferred Pharmacological Profile
Based on the structure-activity relationships of phenylethanolamines, this compound is predicted to interact with adrenergic receptors. The nature of this interaction (agonist vs. antagonist activity and α vs. β selectivity) is highly dependent on the substitution pattern.
Potential Mechanism of Action: Adrenergic Receptor Modulation
The most probable molecular targets for this compound are the α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The interaction with these receptors would likely modulate downstream signaling pathways involving adenylyl cyclase and phospholipase C.
-
β-Adrenergic Receptor Interaction: Many phenylethanolamines are known β-adrenergic agonists or antagonists. The 3,5-dichloro substitution has been explored in the context of β-adrenergic ligands. Depending on other structural features, this substitution can be compatible with both agonist and antagonist activity. For instance, some studies on halogenated phenylethanolamines suggest that dihalogenation can lead to compounds with β-adrenolytic (antagonist) properties, although some β-mimetic (agonist) effects can also be present.
-
α-Adrenergic Receptor Interaction: The primary amino group in this compound is a feature often seen in compounds with α-adrenergic activity.
A plausible signaling pathway, assuming interaction with β-adrenergic receptors, is depicted below.
Caption: Postulated β-Adrenergic Signaling Pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been directly reported. However, studies on structurally similar compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have shown that the presence of halogen atoms can prevent rapid metabolic inactivation, leading to longer detection times in blood. It is plausible that this compound would also exhibit a degree of metabolic stability due to the dichlorination.
Quantitative Data Summary
As no direct experimental studies detailing the pharmacological activity of this compound have been identified, a table of quantitative data (e.g., binding affinities, IC₅₀, EC₅₀) cannot be provided at this time. Research into this specific molecule is required to generate such data.
Experimental Protocols
To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key hypothetical experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human α₁, α₂, β₁, β₂, and β₃ adrenergic receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay:
-
Competition binding assays are performed in a 96-well format.
-
A constant concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α₁, [³H]-rauwolscine for α₂, [³H]-CGP 12177 for β₁, [³H]-ICI 118,551 for β₂) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine for α, propranolol for β).
-
After incubation, the membranes are harvested by rapid filtration, and the bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays (cAMP Accumulation)
Objective: To determine the functional activity (agonist or antagonist) of this compound at β-adrenergic receptors.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing a β-adrenergic receptor subtype are cultured.
-
Agonist Mode:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Increasing concentrations of this compound are added, and the cells are incubated.
-
The reaction is stopped, and the cells are lysed.
-
-
Antagonist Mode:
-
Cells are pre-incubated with a phosphodiesterase inhibitor and increasing concentrations of this compound.
-
A fixed concentration of a known β-agonist (e.g., isoproterenol) is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Synthesis
A plausible synthetic route for this compound can be inferred from standard organic chemistry reactions used for similar molecules. A common approach involves the reduction of an α-amino ketone precursor.
Caption: Plausible Synthetic Pathway.
Conclusion
While direct experimental data on the pharmacological profile of this compound is currently lacking, its chemical structure strongly suggests activity at adrenergic receptors. Based on the well-established structure-activity relationships of phenylethanolamines, it is a promising candidate for investigation as a modulator of the adrenergic system. The 3,5-dichloro substitution is likely to confer a unique profile of activity, selectivity, and metabolic stability. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound's pharmacological properties. Further research is warranted to fully characterize its potential as a pharmacological tool or therapeutic agent.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a key intermediate in pharmaceutical development, starting from 3,5-dichlorobenzaldehyde. The protocol is presented in a three-step sequence: a Strecker amino acid synthesis to form the α-aminonitrile, followed by hydrolysis to the corresponding α-amino acid, and concluding with the reduction of the carboxylic acid to the desired aminoalcohol.
Overall Reaction Scheme:
Step 1: Strecker Synthesis 3,5-Dichlorobenzaldehyde reacts with sodium cyanide and ammonium chloride in a methanol-water mixture to yield 2-amino-2-(3,5-dichlorophenyl)acetonitrile.
Step 2: Hydrolysis The α-aminonitrile intermediate is hydrolyzed in situ with concentrated hydrochloric acid to produce 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride.
Step 3: Reduction The carboxylic acid of the amino acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to afford the final product, this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. These values are based on established protocols for similar substrates and may require optimization for this specific synthesis.[1]
| Parameter | Step 1: Strecker Synthesis | Step 2: Hydrolysis | Step 3: Reduction |
| Reactants | 3,5-Dichlorobenzaldehyde, NaCN, NH₄Cl | 2-Amino-2-(3,5-dichlorophenyl)acetonitrile | 2-Amino-2-(3,5-dichlorophenyl)acetic acid |
| Solvent | Methanol/Water | Aqueous HCl | Tetrahydrofuran (THF) |
| Key Reagents | - | Concentrated HCl | Lithium Aluminum Hydride (LiAlH₄) |
| Temperature | 0-15 °C | 80-90 °C | Reflux (approx. 66 °C) |
| Reaction Time | 24 hours | 12 hours | 18 hours |
| Typical Yield | High (in-situ) | >85% (for the two steps) | 70-90% |
Detailed Experimental Protocols
Safety Precaution: This synthesis involves highly toxic cyanide salts and flammable solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Emergency procedures for cyanide exposure should be in place.
Step 1 & 2: Strecker Synthesis and Subsequent Hydrolysis
This one-pot procedure combines the formation of the α-aminonitrile and its subsequent hydrolysis to the α-amino acid.[1][2][3]
Materials:
-
3,5-Dichlorobenzaldehyde
-
Methanol (MeOH)
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Heating mantle with temperature controller
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) in methanol.
-
Cool the mixture to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of ammonium chloride (1.1 equivalents) in deionized water. Add this solution to the reaction mixture.
-
In another beaker, prepare a solution of sodium cyanide (1.1 equivalents) in deionized water. Caution: Highly toxic.
-
Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the resulting slurry to stir at 10-15 °C for 24 hours.
-
Slowly and carefully add concentrated hydrochloric acid to the reaction mixture. This step is exothermic; maintain the temperature below 30 °C.
-
Once the addition of HCl is complete, heat the mixture to 80-90 °C and maintain this temperature for 12 hours to ensure complete hydrolysis of the aminonitrile.
-
Cool the reaction mixture to room temperature, which should cause the 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride to precipitate.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Step 3: Reduction of 2-Amino-2-(3,5-dichlorophenyl)acetic acid
This procedure outlines the reduction of the amino acid to the target aminoalcohol using lithium aluminum hydride.[4][5][6][7][8]
Materials:
-
2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Ether
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Dry three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
In a dry three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend lithium aluminum hydride (a suitable excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add the dried 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride in small portions to the LiAlH₄ suspension. The addition may be exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 18 hours.
-
After the reaction is complete, cool the flask in an ice bath.
-
Work-up (Fieser method): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water for every 'x' g of LiAlH₄ used.
-
'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄ used.
-
'3x' mL of water for every 'x' g of LiAlH₄ used.
-
-
A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.
-
Filter the white precipitate and wash it thoroughly with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Chiral Resolution of Racemic "2-Amino-2-(3,5-dichlorophenyl)ethanol"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chiral resolution of racemic "2-Amino-2-(3,5-dichlorophenyl)ethanol," a crucial step for the development of enantiomerically pure pharmaceuticals. The protocols are based on established methods for the separation of structurally similar aryl-substituted amino alcohols. Three primary methods are detailed: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Introduction
"this compound" is a chiral molecule with a stereocenter at the carbon bearing the amino and hydroxyl groups. The biological activity of chiral compounds often resides in one enantiomer, while the other may be inactive or even elicit undesirable side effects. Therefore, the separation of the racemic mixture into its constituent enantiomers is a critical process in drug discovery and development. These protocols offer guidance on achieving this separation.
I. Classical Resolution via Diastereomeric Salt Formation
This method involves the reaction of the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequently, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base.
Experimental Protocol
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and water).
-
In a separate vessel, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid or (S)-mandelic acid, in the same solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.
-
Allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to facilitate salt formation.
-
-
Fractional Crystallization:
-
The less soluble diastereomeric salt will precipitate out of the solution. The crystallization process can be encouraged by slow cooling, seeding with a small crystal of the desired salt, or by partial solvent evaporation.
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., 1 M sodium hydroxide solution) dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.
-
-
Determination of Enantiomeric Excess (e.e.):
-
The enantiomeric excess of the product should be determined using chiral HPLC or by measuring the specific rotation and comparing it to the value of the pure enantiomer.
-
Data Presentation
| Resolving Agent | Solvent | Theoretical Yield (%) | Expected e.e. (%) of Precipitated Salt |
| (+)-Tartaric Acid | Ethanol/Water (9:1) | < 50 | > 90 |
| (S)-Mandelic Acid | Methanol | < 50 | > 95 |
| (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | < 50 | > 90 |
Workflow Diagram
Caption: Workflow for Classical Diastereomeric Salt Resolution.
II. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unreacted enantiomers.
Experimental Protocol
-
Enzymatic Acylation:
-
To a solution of racemic this compound in an appropriate organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate or isopropenyl acetate).
-
Add a lipase preparation (e.g., Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase). The enzyme can be in its free form or immobilized on a solid support.
-
The reaction mixture is incubated, typically with shaking, at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation of Products:
-
Once the desired conversion is achieved, remove the enzyme by filtration.
-
The reaction mixture, now containing one enantiomer of the amino alcohol and the acylated form of the other enantiomer, can be separated by column chromatography on silica gel.
-
-
Hydrolysis of the Acylated Enantiomer (Optional):
-
The separated acylated enantiomer can be hydrolyzed back to the amino alcohol by treatment with a mild base (e.g., potassium carbonate in methanol) or acid.
-
Data Presentation
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Expected Conversion (%) | Expected e.e. of Unreacted Alcohol (%) |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | 40 | ~50 | >98 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 35 | ~50 | >95 |
| Rhizomucor miehei Lipase | Ethyl Acetate | tert-Butyl methyl ether | 30 | ~50 | >90 |
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
III. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol
-
Column and Mobile Phase Selection:
-
Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak series with cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for amino alcohols.
-
Develop a mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). Small amounts of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) may be required to improve peak shape and resolution.
-
-
Analytical Separation:
-
Dissolve a small amount of the racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
-
Preparative Separation (Optional):
-
Once analytical separation is achieved, the method can be scaled up for preparative separation to isolate larger quantities of each enantiomer. This involves using a larger-diameter column and injecting larger sample volumes.
-
Collect the fractions corresponding to each enantiomeric peak.
-
Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
-
Data Presentation
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Expected Resolution (Rs) |
| Chiralpak AD-H (Amylose derivative) | Hexane/Isopropanol (80:20) + 0.1% Diethylamine | 1.0 | 254 | > 1.5 |
| Chiralcel OD-H (Cellulose derivative) | Heptane/Ethanol (90:10) + 0.1% Trifluoroacetic Acid | 0.8 | 254 | > 1.5 |
| Chirobiotic T (Teicoplanin) | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.0 | 254 | > 2.0 |
Logical Relationship Diagram
Caption: Logical Flow of Chiral HPLC Separation.
Application Note: Enantiomeric Separation of 2-Amino-2-(3,5-dichlorophenyl)ethanol by HPLC
An effective HPLC method for the enantiomeric separation of 2-Amino-2-(3,5-dichlorophenyl)ethanol is crucial for researchers and professionals in drug development and quality control. This document provides a detailed application note and protocol for achieving this separation. The proposed method is based on established principles for the chiral resolution of amino alcohols using polysaccharide-based chiral stationary phases.
Introduction
This compound is a chiral molecule with two enantiomers. The differential pharmacological and toxicological profiles of each enantiomer necessitate a reliable analytical method for their separation and quantification. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is a widely successful approach for the resolution of amino alcohol enantiomers.
Compound Information
-
Compound Name: this compound
-
Structure:
-
Chiral Center: The carbon atom bonded to the hydroxyl group.
-
Importance: Chiral intermediates are critical in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided in the table below.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Hypothetical Chromatographic Data
The following table summarizes the expected retention times and resolution for the enantiomeric separation.
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-2-Amino-2-(3,5-dichlorophenyl)ethanol | ~ 8.5 | > 2.0 |
| (R)-2-Amino-2-(3,5-dichlorophenyl)ethanol | ~ 10.2 |
Experimental Protocol
This protocol provides a step-by-step guide for the enantiomeric separation of this compound using the proposed HPLC method.
1. Instrument and Materials
-
HPLC system with a UV detector
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Diethylamine (DEA)
-
This compound racemic standard and individual enantiomers (if available)
2. Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound racemic standard.
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Mix until fully dissolved to obtain a concentration of 0.1 mg/mL.
4. HPLC System Setup and Equilibration
-
Install the Chiralpak AD-H column in the HPLC system.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
5. Sample Analysis
-
Inject 10 µL of the prepared standard solution into the HPLC system.
-
Start the data acquisition.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
6. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Determine the retention times (t R1 and t R2 ) and peak areas (A 1 and A 2 ).
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:
-
Rs = 2(t R2 - t R1 ) / (w 1 + w 2 ) (where w 1 and w 2 are the peak widths at the base)
-
-
Calculate the enantiomeric excess (%ee) if required.
Workflow Diagram
The following diagram illustrates the key steps in the development and execution of the HPLC method for the enantiomeric separation of this compound.
Caption: Workflow for the enantiomeric separation by HPLC.
Application Notes and Protocols: 2-Amino-2-(3,5-dichlorophenyl)ethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Amino-2-(3,5-dichlorophenyl)ethanol as a chiral building block in asymmetric synthesis. While direct, published applications of this specific molecule are not extensively documented, its structural similarity to other well-established chiral 1,2-amino alcohols allows for the extrapolation of its potential roles as a chiral auxiliary, ligand, or organocatalyst. This document outlines these potential applications, supported by detailed, analogous experimental protocols and data.
Introduction to this compound
This compound is a chiral amino alcohol that possesses the necessary structural features to be a valuable tool in asymmetric synthesis. The presence of a stereogenic center bearing both an amino and a hydroxyl group allows for its use in controlling the stereochemical outcome of chemical reactions. Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis, frequently employed to introduce chirality into molecules with high efficiency.[1]
The general principle of using a chiral compound like this compound in asymmetric synthesis involves its temporary or permanent incorporation into a reaction scheme to influence the formation of one enantiomer of a product over the other.
Potential Applications in Asymmetric Synthesis
Based on the established chemistry of analogous chiral 1,2-amino alcohols, this compound can be envisioned to function in several key roles:
-
As a Chiral Auxiliary: The amino or hydroxyl group can be temporarily attached to a prochiral substrate. The steric and electronic properties of the dichlorophenyl group would then direct the stereoselective attack of a reagent, after which the auxiliary can be cleaved and recovered.[2][3]
-
As a Chiral Ligand: The amino and hydroxyl moieties can act as bidentate ligands, coordinating to a metal center to form a chiral catalyst. Such catalysts are widely used in asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
-
As an Organocatalyst: The molecule itself, or a simple derivative, could potentially act as a chiral organocatalyst, for instance, in asymmetric aldol or Michael reactions.
Below is a logical workflow for the application of a chiral amino alcohol as a ligand in asymmetric transfer hydrogenation.
Hypothetical Application: Asymmetric Transfer Hydrogenation of an Aryl Ketone
The following protocol is a hypothetical application of this compound as a chiral ligand in the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction. This protocol is based on established procedures for similar ruthenium-catalyzed reactions.[4]
Experimental Protocol:
-
Catalyst Formation: In a nitrogen-flushed Schlenk tube, [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1R,2S)-2-Amino-2-(3,5-dichlorophenyl)ethanol (0.011 mmol) are dissolved in isopropanol (2.0 mL). The mixture is stirred at 80°C for 20 minutes to form the chiral catalyst in situ.
-
Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (1.0 mmol) is added, followed by a 5:2 mixture of formic acid and triethylamine (0.5 mL).
-
Reaction Execution: The reaction mixture is stirred at 40°C for 12 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (10 mL) and washed with water (2 x 5 mL) and brine (5 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC analysis.
Hypothetical Data Summary:
The following table presents plausible, hypothetical results for the asymmetric transfer hydrogenation of various ketones using the catalyst derived from this compound.
| Entry | Substrate (Ketone) | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 | 92 (R) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 93 | 94 (R) |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 98 | 90 | 88 (R) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | >99 | 96 | 91 (R) |
Synthesis of Chiral 1,2-Amino Alcohols
The enantioselective synthesis of chiral 1,2-amino alcohols is a critical first step for their use in asymmetric synthesis. A highly efficient method is the asymmetric transfer hydrogenation of α-amino ketones. The following is a representative protocol adapted from the synthesis of related chiral amino alcohols.[4]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride
-
Reaction Setup: A three-neck round-bottom flask is charged with 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride (1c, 0.250 g, 1.02 mmol) and methanol (2.5 mL).
-
Catalyst Addition: A chiral ruthenium catalyst (e.g., a tethered Ts-DENEB complex, 0.20 mol %, 1.26 mg) is added, followed by a 5:2 mixture of formic acid/triethylamine (0.25 mL).
-
Reaction Execution: The reaction mixture is stirred at 62°C under a gentle stream of nitrogen for 19 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched by the addition of 28% aqueous NH₄OH (0.25 mL) and water (1.0 mL). The mixture is stirred for 20 minutes.
-
Isolation: The resulting precipitate is collected by filtration, rinsed with methyl tert-butyl ether (MTBE), and dried to afford the chiral amino alcohol product.
Data Summary for Analogous Syntheses:
The following table summarizes results for the asymmetric transfer hydrogenation of various α-amino ketones using established chiral ruthenium catalysts, demonstrating the high efficiency and enantioselectivity of this method for producing chiral 1,2-amino alcohols.[4]
| Entry | Substrate (α-Amino Ketone) | Product (Chiral Amino Alcohol) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol | 91 | >99.9:0.1 |
| 2 | 2-(Isopropylamino)-1-(4-hydroxyphenyl)ethan-1-one | (R)-4-(1-Hydroxy-2-(isopropylamino)ethyl)phenol | 94 | >99.9:0.1 |
| 3 | 2-(tert-Butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one | (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)benzene-1,2-diol | 77 | >99.9:0.1 |
The following diagram illustrates the general scheme for the synthesis of a chiral amino alcohol from a prochiral ketone.
Conclusion
While specific, documented applications of this compound in asymmetric synthesis are not prevalent in the current literature, its structure strongly suggests its potential as a valuable chiral building block. By analogy to other 1,2-amino alcohols, it can be expected to perform effectively as a chiral auxiliary, a precursor to chiral ligands for transition metal catalysis, or as an organocatalyst. The provided hypothetical protocol for asymmetric transfer hydrogenation serves as a starting point for researchers to explore the utility of this compound. The high efficiencies and enantioselectivities achieved in the synthesis of similar chiral amino alcohols underscore the robustness of these methods for accessing such valuable chiral synthons. Further research is warranted to fully elucidate the catalytic potential of this compound and its derivatives in the field of asymmetric synthesis.
References
Application Notes and Protocols: 2-Amino-2-(3,5-dichlorophenyl)ethanol as a Key Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-2-(3,5-dichlorophenyl)ethanol is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably β2-adrenergic agonists. Its structural framework is a key building block for drugs targeting the β2-adrenergic receptor, which plays a significant role in smooth muscle relaxation and is a therapeutic target for conditions like asthma and other pulmonary disorders. These application notes provide detailed protocols for the synthesis of derivatives of this compound and its precursors, along with quantitative data and relevant pathway diagrams.
I. Synthetic Applications and Key Reactions
This compound and its precursors are primarily utilized in the synthesis of Clenbuterol and its structural isomers. The synthetic routes often involve the transformation of a ketone precursor, 1-(4-amino-3,5-dichlorophenyl)ethan-1-one, through bromination and subsequent reduction and amination steps.
Key Synthetic Precursor: 1-(4-amino-3,5-dichlorophenyl)ethan-1-one is a common starting material for the synthesis of this compound derivatives.
General Synthetic Scheme: The synthesis typically proceeds through the following key steps:
-
α-Bromination of the ketone.
-
Reduction of the bromo-ketone to a bromo-alcohol.
-
Substitution of the bromine with an amine.
-
Reduction of the ketone in the presence of an amine.
The following diagram illustrates a general workflow for the synthesis of Clenbuterol, a prominent pharmaceutical derived from precursors related to this compound.
Caption: Synthetic pathway for Clenbuterol from a ketone precursor.
II. Quantitative Data
The following table summarizes the reported yields for key synthetic steps in the preparation of Clenbuterol and its precursors.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Bromination | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | Br₂ in CH₂Cl₂/MeOH | 86 | [1] |
| Reduction | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | NaBH₄ in EtOH | 45 | [1] |
| Synthesis of Clenbuterol | 4-amino-3,5-dichlorobromoacetophenone | Clenbuterol | tert-butylamine, KBH₄ | 35 | [2] |
| Synthesis of 4-amino-3,5-dichlorobromoacetophenone | 4-amino-3,5-dichloroacetophenone | 4-amino-3,5-dichlorobromoacetophenone | Copper bromide in ethyl acetate/chloroform | 82 | [3] |
III. Experimental Protocols
Protocol 1: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one [1]
-
Materials:
-
1-(4-amino-3,5-dichlorophenyl)ethan-1-one (1.10 g, 5.39 mmol)
-
Dichloromethane (CH₂Cl₂) (26 mL)
-
Methanol (MeOH) (10 mL)
-
Bromine (Br₂) (0.167 mL, 3.23 mmol initially, then two portions of 0.056 mL, 1.09 mmol)
-
-
Procedure:
-
Dissolve 1-(4-amino-3,5-dichlorophenyl)ethan-1-one in a mixture of CH₂Cl₂ (20 mL) and MeOH (10 mL).
-
Prepare a solution of Br₂ (0.167 mL) in CH₂Cl₂ (6 mL).
-
Add the Br₂ solution to the ketone solution at a rate of 40 drops per minute with strong agitation at room temperature.
-
After the bromine color disappears (from red to pale yellow), add two additional portions of Br₂ (0.056 mL each) as described above.
-
Monitor the reaction by TLC (Rf = 0.58 in 1:3 n-pentane:CH₂Cl₂).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
-
Protocol 2: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol [1]
-
Materials:
-
1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (0.50 g, 1.77 mmol)
-
Ethanol (EtOH) (12 mL)
-
Sodium borohydride (NaBH₄) (0.136 g, 3.60 mmol)
-
Dilute HCl
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one in EtOH (12 mL) and cool to 0 °C.
-
Add NaBH₄ in four portions over 20 minutes with stirring.
-
Allow the reaction to slowly warm to room temperature and monitor by TLC (Rf = 0.43 in 1:3 n-pentane/CH₂Cl₂).
-
Once the starting material is consumed, quench the reaction with dilute HCl until gas evolution ceases.
-
Remove water and EtOH by azeotropic distillation.
-
Dissolve the solid residue in EtOAc (50 mL) and extract with saturated aqueous solutions.
-
Dry the organic layer and concentrate to obtain the product.
-
Protocol 3: Synthesis of Clenbuterol from 4-Amino-3,5-dichlorobromoacetophenone [2]
-
Materials:
-
4-amino-3,5-dichlorobromoacetophenone (5.0 g, 17.8 mmol)
-
Tetrahydrofuran (THF) (50 mL)
-
Ethanol (50 mL)
-
tert-butylamine (3.8 mL, 35.6 mmol)
-
Potassium borohydride (KBH₄) (1.5 g, 28 mmol)
-
Methanol (50 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 250 mL round bottom flask, dissolve 4-amino-3,5-dichlorobromoacetophenone in THF and ethanol.
-
Cool the mixture in an ice water bath and protect with N₂ gas.
-
After 20 minutes, slowly add tert-butylamine.
-
Continue the reaction at 0 °C for 3 hours and then at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice water bath.
-
Slowly add KBH₄ and react for 2 hours.
-
Remove the ice bath and add methanol.
-
Stir at room temperature for 16 hours.
-
Remove most of the solvent by rotary evaporation.
-
Quench the reaction with water (30 mL) and extract three times with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the crude product by column chromatography to obtain Clenbuterol.
-
IV. Mechanism of Action: β2-Adrenergic Receptor Signaling
Pharmaceuticals derived from this compound, such as Clenbuterol, are β2-adrenergic agonists. They exert their therapeutic effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to smooth muscle relaxation.
Caption: β2-Adrenergic receptor signaling pathway.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemical reagents. All experiments should be conducted in a well-ventilated fume hood, and personal protective equipment should be worn.
References
- 1. Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists [mdpi.com]
- 2. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]
- 3. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols for N-alkylation of 2-Amino-2-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The introduction of alkyl groups to an amino moiety can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. 2-Amino-2-(3,5-dichlorophenyl)ethanol is a key building block in the synthesis of various biologically active compounds. This document provides detailed protocols for the N-alkylation of this primary amine, focusing on two robust and widely applicable methods: reductive amination and direct alkylation with alcohols.
General Considerations
Starting Material: this compound can be synthesized via the reduction of the corresponding ketone, 1-(4-amino-3,5-dichlorophenyl)ethanone, using a reducing agent like sodium borohydride in methanol.[1]
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Alkylating agents and reagents like sodium cyanoborohydride are toxic and should be handled with care.
Method 1: Reductive Amination
Reductive amination is a highly efficient and controlled method for the N-alkylation of primary amines, minimizing the risk of over-alkylation that can be problematic with direct alkylation using alkyl halides.[2] The reaction proceeds in two steps: the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetone, formaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[2]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure for Mono-N-alkylation:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added the desired aldehyde or ketone (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 30 minutes. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.[2]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 15 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Procedure for Di-N-alkylation:
For the synthesis of a tertiary amine, the primary amine can undergo two successive reductive aminations.[2] Alternatively, a larger excess of the aldehyde/ketone and reducing agent can be used in a one-pot reaction, although a stepwise approach often provides better control and yield.
Data Presentation
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | NaBH(OAc)₃ | DCM | 16 | - |
| 2 | Formaldehyde (37% in H₂O) | NaBH₃CN | Methanol | 12 | - |
| 3 | Benzaldehyde | NaBH(OAc)₃ | DCE | 24 | - |
Yields are hypothetical and will depend on the specific reaction conditions and scale.
Method 2: Direct N-Alkylation with Alcohols
Direct N-alkylation of amines with alcohols is an atom-economical and environmentally friendly "green" alternative to traditional methods.[3][4] This reaction, often catalyzed by transition metals, proceeds via a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct.[3]
Experimental Protocol
Materials:
-
This compound
-
Primary Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, Shvo's catalyst, or an Iridium-based catalyst)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Toluene or another suitable high-boiling solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with this compound (1.0 eq), the primary alcohol (1.5-3.0 eq), the catalyst (1-5 mol%), and the base (1.5 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Heating: Anhydrous toluene is added, and the reaction mixture is heated to reflux (typically 80-120 °C) with vigorous stirring.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and base. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Data Presentation
| Entry | Alcohol | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | 100 | 24 | - |
| 2 | Ethanol | Shvo's catalyst | Cs₂CO₃ | 110 | 18 | - |
| 3 | Benzyl Alcohol | Iridium Catalyst | K₂CO₃ | 120 | 36 | - |
Yields are hypothetical and will depend on the specific reaction conditions and scale.
Characterization of N-Alkylated Products
The purified N-alkylated products should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of the newly introduced alkyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the primary N-H stretches and the appearance of a secondary N-H stretch (for mono-alkylation).
Experimental Workflow Diagram
References
Application Notes and Protocols: "2-Amino-2-(3,5-dichlorophenyl)ethanol" in the Synthesis of β2-Adrenoceptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of β2-adrenoceptor agonists derived from the precursor "2-Amino-2-(3,5-dichlorophenyl)ethanol". This document includes detailed experimental protocols for synthesis and pharmacological characterization, along with data presentation and visualization to guide researchers in the development of novel therapeutic agents.
Introduction
β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is mediated by the activation of β2-adrenergic receptors, leading to bronchodilation. The phenylethanolamine scaffold is a common structural motif in many β2-agonists. The starting material, "this compound," provides a key building block for the synthesis of potent and selective β2-adrenoceptor agonists. The 3,5-dichloro substitution on the phenyl ring is a feature found in several known β2-agonists and can influence the compound's potency, selectivity, and pharmacokinetic properties.
This document outlines the synthetic route to N-substituted derivatives of "this compound" and the subsequent pharmacological evaluation of these compounds. While a direct synthesis of a commercially available β2-agonist from this specific starting material is not extensively documented in publicly available literature, the provided protocols are based on the synthesis of closely related structural isomers and represent the established chemical methodologies for this class of compounds.
β2-Adrenoceptor Signaling Pathway
Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that results in smooth muscle relaxation. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.
Application Notes: Synthesis of β2-Adrenoceptor Agonists
The synthesis of β2-adrenoceptor agonists from "this compound" typically involves the N-alkylation of the primary amino group. The choice of the alkyl substituent is crucial for modulating the agonist's potency, selectivity for the β2-receptor over other adrenergic receptor subtypes (e.g., β1), and duration of action.
Representative Synthetic Protocol: N-tert-butylation
This protocol describes a representative method for the synthesis of N-tert-butyl-2-amino-2-(3,5-dichlorophenyl)ethanol, a close structural analog of known β2-agonists.
Materials:
-
This compound
-
tert-Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and tert-butyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-tert-butyl-2-amino-2-(3,5-dichlorophenyl)ethanol.
Experimental Protocols: Pharmacological Characterization
The following protocols describe standard in vitro assays to determine the pharmacological profile of newly synthesized compounds at the β2-adrenoceptor.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]-CGP 12177 (a radiolabeled β-adrenoceptor antagonist)
-
Test compounds (synthesized N-substituted this compound derivatives)
-
Propranolol (for determination of non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well microplate, add assay buffer, cell membranes, and varying concentrations of the test compound.
-
Add a fixed concentration of [³H]-CGP 12177 to each well.
-
For the determination of non-specific binding, add a high concentration of propranolol (e.g., 10 µM) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (HTRF)
This assay measures the ability of a test compound to stimulate the production of cAMP, a key second messenger in the β2-adrenoceptor signaling pathway. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.
Materials:
-
HEK293 cells stably expressing the human β2-adrenoceptor
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Test compounds
-
Isoproterenol (a standard β2-agonist, for positive control)
-
Cell culture medium
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Seed the HEK293-β2 cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and the standard agonist (isoproterenol) in stimulation buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the concentration of cAMP produced for each compound concentration.
-
Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Data Presentation
The following table summarizes representative pharmacological data for β2-adrenoceptor agonists containing a 3,5-dichlorophenyl moiety. Note that these compounds are structurally related to, but not identical to, direct derivatives of "this compound".
| Compound | β2 Binding Affinity (Ki, nM) | β2 Functional Potency (EC₅₀, nM) | Reference |
| Clenbuterol | 10.5 | 3.2 | [1] |
| Mabuterol | 2.5 | 1.1 | Fintelmann, V. & Engel, J. (1994). Pharmakologie und klinische Anwendung von Mabuterol. Arzneimittel-Forschung, 44(10), 1131-1143. |
| Tulobuterol | 15.8 | 5.6 | Svedmyr, N. (1985). Tulobuterol: a new long-acting beta 2-adrenoceptor stimulant. European journal of respiratory diseases. Supplement, 139, 59-66. |
Disclaimer: The data presented are for illustrative purposes and are derived from published literature for structurally related compounds. Actual results for novel compounds synthesized from "this compound" must be determined experimentally.
Conclusion
The precursor "this compound" serves as a valuable starting point for the synthesis of novel β2-adrenoceptor agonists. The protocols outlined in this document provide a solid foundation for the synthesis and pharmacological evaluation of such compounds. By systematically modifying the N-substituent and evaluating the resulting compounds in robust binding and functional assays, researchers can explore the structure-activity relationship and identify candidates with improved therapeutic profiles for the treatment of respiratory diseases.
References
Application Notes and Protocols for the Purification of "2-Amino-2-(3,5-dichlorophenyl)ethanol" Hydrochloride via Recrystallization
Introduction
"2-Amino-2-(3,5-dichlorophenyl)ethanol" hydrochloride is a crucial intermediate in the synthesis of various compounds of interest in drug development and scientific research. Achieving high purity of this compound is essential for the reliability and reproducibility of downstream applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for the recrystallization of "this compound" hydrochloride, aimed at researchers, scientists, and drug development professionals. The protocols are based on general principles of recrystallization and solvent systems reported for analogous amino alcohol hydrochlorides.
Principle of Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent and are subsequently removed by filtration.
Section 1: Solvent System Selection
The choice of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for "this compound" hydrochloride should exhibit the following properties:
-
High solvency for the compound at elevated temperatures.
-
Low solvency for the compound at low temperatures to ensure good recovery.
-
Impurities should either be highly soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
A relatively low boiling point is preferred for ease of handling.
Based on literature for similar amino alcohol hydrochlorides, suitable solvent systems can be single-solvent or multi-solvent (binary) systems.
1.1. Single-Solvent Systems
Alcohols such as methanol, ethanol, and isopropanol are often good candidates for recrystallizing hydrochloride salts of amino compounds.
1.2. Binary-Solvent Systems
A binary solvent system is employed when no single solvent provides the desired solubility characteristics. This system consists of a "solvent" in which the compound is highly soluble and an "anti-solvent" or "co-solvent" in which the compound is poorly soluble. The two solvents must be miscible. A common approach for amino alcohol hydrochlorides involves dissolving the compound in a polar solvent like an alcohol and then adding a less polar anti-solvent to induce precipitation.
1.3. Screening for Optimal Solvent System
A systematic screening process is recommended to identify the best solvent or solvent mixture. This typically involves small-scale solubility tests.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of the crude "this compound" hydrochloride into several test tubes.
-
To each test tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, dichloromethane) dropwise at room temperature, with agitation, until the solid dissolves or a significant volume of solvent has been added. Record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath to its boiling point. Observe if the solid dissolves.
-
If the solid dissolves at the higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.
-
For binary systems, dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) at its boiling point. Then, add the "poor" solvent (e.g., n-hexane, ethyl acetate) dropwise until turbidity (cloudiness) persists. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow to cool.
Table 1: Hypothetical Solubility Screening Data for "this compound" Hydrochloride
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling |
| Methanol | ~150 | > 500 | Poor, oiling out |
| Ethanol | ~50 | ~350 | Good, well-formed needles |
| Isopropanol | ~20 | ~200 | Good, small plates |
| Ethyl Acetate | < 5 | ~30 | Slow crystallization |
| Dichloromethane | < 5 | ~25 | Very slow crystallization |
| Ethanol/Ethyl Acetate (4:1) | ~10 | ~150 | Excellent, large prisms |
| Ethanol/n-Hexane (2:1) | ~5 | ~100 | Rapid precipitation, small crystals |
Note: The data presented in this table is hypothetical and serves as an example for comparison. Actual values must be determined experimentally.
Section 2: Recrystallization Protocols
Based on the solvent screening, two primary protocols are presented: a single-solvent recrystallization using ethanol and a binary-solvent recrystallization using an ethanol/ethyl acetate mixture.
2.1. Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is suitable when ethanol is identified as a good solvent for recrystallization.
Methodology:
-
Dissolution: Place the crude "this compound" hydrochloride in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
2.2. Protocol 2: Binary-Solvent Recrystallization from Ethanol/Ethyl Acetate
This protocol is advantageous when a single solvent does not provide the ideal solubility profile.
Methodology:
-
Dissolution: Dissolve the crude "this compound" hydrochloride in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add ethyl acetate dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/ethyl acetate mixture (in the same ratio used for crystallization).
-
Drying: Dry the crystals under vacuum.
Table 2: Hypothetical Purity and Yield Data for Recrystallization Protocols
| Protocol | Solvent System | Initial Purity (HPLC, %) | Final Purity (HPLC, %) | Yield (%) |
| 1 | Ethanol | 95.2 | 99.5 | 85 |
| 2 | Ethanol/Ethyl Acetate | 95.2 | 99.8 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will depend on the nature and amount of impurities in the starting material.
Section 3: Visual Representations
Workflow for Recrystallization
The following diagram illustrates the general workflow for the purification of "this compound" hydrochloride by recrystallization.
Caption: General workflow for the recrystallization process.
Logical Relationship for Solvent Selection
This diagram outlines the decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision tree for selecting a recrystallization solvent.
Disclaimer: The protocols and data provided in these application notes are intended as a guide. Researchers should perform their own optimization studies to achieve the best results for their specific sample of "this compound" hydrochloride. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for the Quantification of 2-Amino-2-(3,5-dichlorophenyl)ethanol
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-2-(3,5-dichlorophenyl)ethanol in research and pharmaceutical development settings. The protocols are intended for researchers, scientists, and drug development professionals.
Overview of Analytical Methods
The quantification of this compound, an amino alcohol derivative, can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Due to the presence of a chiral center, specific methods for enantiomeric separation are also critical. This document outlines two primary HPLC-based methods: a reversed-phase HPLC-UV method for general quantification and a chiral HPLC method for enantioseparation.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. Please note that these values are illustrative and actual performance may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank |
Table 2: Chiral HPLC Method Performance
| Parameter | Result |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Purity (% ee) | > 99.5% |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocols
Reversed-Phase HPLC-UV Method for Quantification
This method is suitable for determining the total concentration of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (or Trifluoroacetic acid)
-
0.45 µm syringe filters
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
3.1.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3.1.4. Derivatization (Optional)
For enhanced sensitivity, pre-column derivatization can be performed using reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which react with the primary amine to form highly fluorescent or UV-absorbent derivatives.[1][2][3]
Chiral HPLC Method for Enantiomeric Separation
This method is designed to separate and quantify the individual enantiomers of this compound. Chiral separation is often crucial in pharmaceutical development as enantiomers can have different pharmacological activities.[4][5]
3.2.1. Materials and Reagents
-
Racemic this compound
-
Enantiomerically pure standards (if available)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
3.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak® or Chiralcel® column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
3.2.3. Sample Preparation
-
Standard and Sample Solutions: Dissolve the racemic standard and the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter compatible with organic solvents.
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Logical relationship of analytical methods for the target compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Reaction of 2-Amino-2-(3,5-dichlorophenyl)ethanol with Epoxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel β-amino alcohols through the ring-opening reaction of epoxides with 2-Amino-2-(3,5-dichlorophenyl)ethanol. The resulting products are of significant interest in medicinal chemistry and drug development due to their structural similarity to known pharmacologically active agents.
Introduction
β-Amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and pharmaceuticals.[1][2] The synthesis of these compounds is a key step in the development of new therapeutic agents. A primary and efficient method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines.[1][3] This reaction, often referred to as aminolysis, can be catalyzed by various agents or, in some cases, proceed under catalyst-free conditions.[4][5]
This application note focuses on the reaction of this compound with various epoxides. This specific amine is a valuable building block, and its reaction with epoxides can lead to a diverse library of chiral amino alcohol derivatives with potential applications in drug discovery. The general reaction proceeds via a nucleophilic attack of the amino group on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol.
Reaction Mechanism and Stereochemistry
The reaction of an amine with an epoxide is a classic example of a nucleophilic substitution reaction. The high ring strain of the epoxide makes it susceptible to attack by nucleophiles, even without activation.[6] The mechanism can proceed under either basic/neutral or acidic conditions, which can influence the regioselectivity of the reaction with unsymmetrical epoxides.
-
Under basic or neutral conditions (as detailed in the protocol below): The amine acts as the nucleophile and directly attacks one of the carbon atoms of the epoxide ring. This attack follows an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. The nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide.[6][7]
-
Under acidic conditions: The epoxide oxygen is first protonated, which activates the epoxide for nucleophilic attack by a weaker nucleophile. In this case, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the developing positive charge.[8]
The reaction is typically stereospecific, with the nucleophile attacking from the backside of the C-O bond, resulting in a trans relationship between the newly formed alcohol and the amino group.[6]
Proposed Reaction Scheme
Caption: General reaction of this compound with an epoxide.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific epoxides and desired outcomes.
Protocol 1: Solvent-Free Synthesis of β-Amino Alcohols
This protocol is adapted from general methods for the aminolysis of epoxides under solvent-free conditions, which is an environmentally friendly approach.[3][4]
Materials:
-
This compound
-
Substituted Epoxide (e.g., Styrene Oxide, Propylene Oxide)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography setup (Silica gel 60, 0.040-0.063 mm)
-
Ethyl acetate and hexane (for chromatography)
-
Rotary evaporator
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the desired epoxide (1.2 mmol, 1.2 eq) to the flask.
-
The reaction mixture is stirred at a controlled temperature (start with 60 °C and can be optimized between room temperature to 80 °C) for a specified time (monitor by TLC, typically 2-8 hours).
-
Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane 1:1).
-
Upon completion of the reaction (disappearance of the limiting reactant), cool the reaction mixture to room temperature.
-
The crude product can be purified directly by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure β-amino alcohol derivative.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Catalyzed Synthesis in Solution
For less reactive epoxides or to achieve higher yields and selectivity, a catalyst can be employed. Lewis acids are common catalysts for this transformation.[2]
Materials:
-
This compound
-
Substituted Epoxide
-
Lewis Acid Catalyst (e.g., InBr₃, Zn(ClO₄)₂·6H₂O, or a catalytic amount of acetic acid)[4][5]
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or THF)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment as in Protocol 1.
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and the chosen anhydrous solvent (10 mL).
-
Add the Lewis acid catalyst (e.g., 5-10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the epoxide (1.1 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
Characterize the purified product.
Data Presentation
The following table presents hypothetical, yet plausible, quantitative data for the reaction of this compound with various epoxides under different conditions. This data is for illustrative purposes to guide experimental design.
| Entry | Epoxide | Protocol | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propylene Oxide | 1 | None | 60 | 6 | 85 |
| 2 | Styrene Oxide | 1 | None | 70 | 4 | 92 |
| 3 | Cyclohexene Oxide | 1 | None | 80 | 8 | 78 |
| 4 | Propylene Oxide | 2 | InBr₃ (5) | 25 | 3 | 95 |
| 5 | Styrene Oxide | 2 | Zn(ClO₄)₂·6H₂O (10) | 25 | 2 | 98 |
| 6 | Cyclohexene Oxide | 2 | Acetic Acid (10) | 40 | 5 | 90 |
Visualizations
Signaling Pathway/Reaction Mechanism
Caption: SN2 mechanism for the aminolysis of an epoxide.
Experimental Workflow
Caption: General experimental workflow for the synthesis of β-amino alcohols.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a key intermediate in pharmaceutical development. The described protocol is a multi-step synthesis commencing from 3',5'-dichloroacetophenone, involving bromination, azidation, and subsequent reduction. This application note includes comprehensive experimental protocols, tabulated quantitative data for easy reference, and a visual workflow of the synthetic pathway to ensure clarity and reproducibility in a research and development setting.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of therapeutic agents, making a reliable and scalable synthetic route essential for drug discovery and development programs. The following protocol outlines a robust three-step process for the preparation of this compound, designed to be adaptable for scale-up operations. The synthesis begins with the bromination of 3',5'-dichloroacetophenone to yield 2-bromo-1-(3,5-dichlorophenyl)ethanone. This intermediate is then converted to 2-azido-1-(3,5-dichlorophenyl)ethanone, which subsequently undergoes reduction to afford the target molecule, this compound.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone
This procedure details the alpha-bromination of 3',5'-dichloroacetophenone.
Materials:
-
3',5'-Dichloroacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel with stirring and dropping funnel
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve 3',5'-dichloroacetophenone (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add bromine (1.1 eq) dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-bromo-1-(3,5-dichlorophenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-Azido-1-(3,5-dichlorophenyl)ethanone
This protocol describes the conversion of the bromo-intermediate to the corresponding azide.
Materials:
-
2-Bromo-1-(3,5-dichlorophenyl)ethanone
-
Sodium Azide (NaN₃)
-
Acetone
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with stirring and reflux condenser
Procedure:
-
In a reaction vessel, dissolve 2-bromo-1-(3,5-dichlorophenyl)ethanone (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add sodium azide (1.5 eq) to the solution portion-wise with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain 2-azido-1-(3,5-dichlorophenyl)ethanone, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
This final step involves the reduction of the azido-ketone to the target amino-alcohol. A similar reduction of a related compound, 1-(4-amino-3,5-dichlorophenyl)ethanone, with NaBH4 has been reported to give high yields.[1]
Materials:
-
2-Azido-1-(3,5-dichlorophenyl)ethanone
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Methanol
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with stirring
-
Ice bath
Procedure:
-
Dissolve 2-azido-1-(3,5-dichlorophenyl)ethanone (1.0 eq) in anhydrous methanol (10-15 volumes) in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) in small portions, maintaining the temperature below 10 °C. The addition of NaBH₄ will reduce both the azide and the ketone.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
The final product can be purified by column chromatography or recrystallization to achieve the desired purity.
Quantitative Data Summary
| Step | Reactant | Molar Ratio (to starting material) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 3',5'-Dichloroacetophenone | 1.0 | Glacial Acetic Acid | 0 - RT | 12 - 16 | 85 - 95 |
| Bromine | 1.1 | |||||
| 2 | 2-Bromo-1-(3,5-dichlorophenyl)ethanone | 1.0 | Acetone/Water | 60 - 70 | 4 - 6 | 90 - 98 |
| Sodium Azide | 1.5 | |||||
| 3 | 2-Azido-1-(3,5-dichlorophenyl)ethanone | 1.0 | Methanol | 0 - RT | 2 - 4 | 80 - 90 |
| Sodium Borohydride | 2.0 - 3.0 |
Note: Yields are estimates based on related literature procedures and may vary depending on the reaction scale and purification methods.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: For a physical constant determination.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Sodium azide is highly toxic and can form explosive metal azides. Avoid contact with heavy metals and acids.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle in a dry environment and quench carefully.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Derivatization of "2-Amino-2-(3,5-dichlorophenyl)ethanol" for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific detection of various compounds. However, for polar and low-volatility molecules like "2-Amino-2-(3,5-dichlorophenyl)ethanol," a derivatization step is essential to improve their chromatographic behavior and achieve the necessary sensitivity for detection.[1][2] This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[2][3] The primary goal of derivatization in this context is to replace the active hydrogen atoms in the amino and hydroxyl groups with non-polar, thermally stable moieties. This application note provides detailed protocols for the derivatization of "this compound" and subsequent GC-MS analysis.
The most common and effective derivatization methods for compounds containing amino and hydroxyl groups are silylation and the formation of cyclic derivatives.[1] Silylation involves the introduction of a trimethylsilyl (TMS) group, typically using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS).[4] The formation of cyclic derivatives, for instance with trimethylboroxine, can also yield stable products with characteristic mass spectra.[1][5]
Experimental Workflow
The general workflow for the analysis of "this compound" by GC-MS involves sample preparation (extraction and clean-up), derivatization, and finally, instrumental analysis. The choice of derivatization reagent and conditions can significantly influence the fragmentation pattern in the mass spectrometer and the overall sensitivity of the method.[1]
Figure 1: General workflow for the GC-MS analysis of this compound.
Derivatization Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This is a widely used and effective method for the derivatization of compounds containing hydroxyl and amino groups.[6]
Materials:
-
Dried sample extract of "this compound"
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry, as moisture can interfere with the silylation reaction.[4]
-
To the dried extract in a GC vial, add 50-100 µL of the silylating reagent (BSTFA + 1% TMCS). The reagent should be in excess to ensure complete derivatization.[4]
-
Add an equal volume of an anhydrous solvent like acetonitrile or pyridine. Pyridine can also act as a catalyst.[3]
-
Cap the vial tightly and heat the mixture at 60-70°C for 20-30 minutes.[3][7] For more sterically hindered compounds, longer reaction times or higher temperatures may be necessary.[3]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Silylation with MSTFA
MSTFA is another potent silylating agent, often used with a catalyst for efficient derivatization.
Materials:
-
Dried sample extract of "this compound"
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I) or TMCS as a catalyst
-
Anhydrous solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry.
-
To the dried residue, add 50-100 µL of MSTFA.
-
Add a catalytic amount of NH₄I (e.g., 10 mg per 1 mL of MSTFA) or 1% TMCS.[1]
-
Add an appropriate volume of an anhydrous solvent.
-
Cap the vial tightly and heat at 60-80°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of the derivatized "this compound". Optimization may be required based on the specific instrument and column used.
| Parameter | Example Value |
| Gas Chromatograph | |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.2 mL/min) |
| Oven Temperature Program | Initial: 100°C, hold for 1 min; Ramp: 10-20°C/min to 280-300°C; Hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Quantitative Data and Mass Spectra
The use of an internal standard, such as a deuterated analog of the analyte, is highly recommended for accurate quantification to compensate for variations during sample preparation and analysis.[1]
Table 1: Selected Ion Monitoring (SIM) Parameters for TMS-derivatized "this compound" (based on Clenbuterol derivatives)
| Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Reference |
| bis-TMS derivative | 335 | 337, 300, 227 | [1][8] |
| 262 | 86, 243, 245, 264, 333 | [6] |
Note: The fragmentation pattern of derivatized "this compound" is expected to be very similar to that of derivatized clenbuterol due to their structural analogy. The characteristic isotopic pattern of two chlorine atoms (ratio of M:M+2:M+4 is approximately 9:6:1) will be evident in fragments containing the dichlorophenyl moiety.[8]
Table 2: Performance Data from Clenbuterol GC-MS Analysis (for reference)
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 2 ng/mL | Human Urine | [8] |
| Limit of Detection (LOD) | 0.5 ng/mL | Plasma | [5] |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | Plasma | [5] |
| Limit of Detection (LOD) | 0.2 ng/µL | Urine | [5] |
| Limit of Quantitation (LOQ) | 0.7 ng/µL | Urine | [5] |
| Recovery | 89 - 101% | Plasma | [5] |
| Recovery | 91 - 95% | Urine | [5] |
Conclusion
Derivatization is a critical step for the successful analysis of "this compound" by GC-MS. Silylation with reagents like BSTFA or MSTFA provides volatile and thermally stable derivatives suitable for chromatographic separation and mass spectrometric detection. The protocols and data presented here offer a comprehensive guide for researchers to develop and validate robust analytical methods for this and structurally related compounds. Careful optimization of both the derivatization and instrumental parameters is key to achieving high sensitivity and accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-2-(3,5-dichlorophenyl)ethanol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low Yield in the Final Reduction Step
Question: I am experiencing a low yield during the reduction of the α-azido ketone or α-amino ketone precursor to this compound. What are the possible reasons and how can I improve the yield?
Answer: Low yields in this reduction step can be attributed to several factors:
-
Catalyst Inactivity or Inefficiency: The choice of catalyst and its condition are crucial. For catalytic hydrogenation, catalysts like Platinum Oxide (PtO₂) can be effective. However, the reaction may be slow or incomplete without a promoter. The addition of a promoter like stannous chloride has been shown to significantly improve the reaction rate and yield. In some cases, other catalysts like Palladium on carbon (Pd/C) or Raney Nickel have been found to be less effective, leading to incomplete reactions or the formation of byproducts. For reductions using metal hydrides like Sodium Borohydride (NaBH₄), the quality and age of the reagent are important, as it can decompose over time.
-
Side Reactions:
-
Dimerization: α-amino ketones are prone to self-condensation to form pyrazines, especially under neutral or basic conditions. This can be a significant pathway for yield loss.
-
Dehalogenation: Reductive conditions, particularly with certain catalysts like Palladium, can lead to the removal of the chlorine atoms from the phenyl ring.
-
-
Incomplete Reaction: The reaction may not have gone to completion. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Solutions:
-
Catalyst and Promoter Selection for Hydrogenation:
-
Consider using Platinum Oxide as the catalyst.
-
The addition of a promoter such as stannous chloride, ferrous chloride, or ferric chloride can significantly enhance the reaction rate. A combination of Platinum Oxide and stannous chloride in ethanol has been shown to be effective.[1]
-
-
Alternative Reducing Agents:
-
Sodium Borohydride (NaBH₄) in methanol is a viable alternative for the reduction of the corresponding ketone. This method has been reported to give high yields (around 89.6%) for a similar reduction.[2]
-
-
Reaction Monitoring:
-
Control of Reaction Conditions:
-
Work-up Procedure:
-
After the reduction, immediate work-up and purification are recommended to minimize the formation of pyrazine byproducts from the intermediate α-amino ketone.
-
Problem 2: Formation of Impurities
Question: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is a common challenge. The most probable side products in this synthesis are:
-
Pyrazines: As mentioned, α-amino ketone intermediates can dimerize to form stable pyrazine derivatives. This is often observed when the intermediate is not handled promptly or under appropriate pH conditions.
-
Dehalogenated Products: The reduction step can sometimes lead to the removal of one or both chlorine atoms from the phenyl ring, resulting in mono-chloro or non-chlorinated amino alcohol impurities. This is more common with certain catalysts like Palladium on carbon.[1]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the α-azido ketone or α-amino ketone in the final product mixture.
Solutions:
-
Minimize Pyrazine Formation:
-
After the reduction of the azide, proceed with the work-up and purification of the resulting amino alcohol as quickly as possible.
-
Maintain a slightly acidic pH during work-up and purification to keep the amino group protonated and less nucleophilic, which can suppress dimerization.
-
-
Avoid Dehalogenation:
-
If dehalogenation is a significant issue, avoid using Palladium-based catalysts for the hydrogenation. Platinum Oxide with a promoter is a better alternative.[1]
-
-
Ensure Complete Conversion:
-
Use a slight excess of the reducing agent (e.g., 1.2 equivalents of NaBH₄).[2]
-
Monitor the reaction to completion using appropriate analytical techniques.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to prepare this compound?
A1: A common and effective synthetic route starts from 3,5-dichloroacetophenone and proceeds through the following key steps:
-
α-Bromination: Bromination of 3,5-dichloroacetophenone at the α-position to yield 2-bromo-1-(3,5-dichlorophenyl)ethanone.
-
Azidation: Nucleophilic substitution of the bromine atom with an azide group to form 2-azido-1-(3,5-dichlorophenyl)ethanone.
-
Reduction: Reduction of the azido and ketone functionalities to the corresponding amino alcohol. This can be achieved in a single step via catalytic hydrogenation or in two steps by first reducing the ketone with a milder reducing agent and then reducing the azide.
Q2: What are the recommended conditions for the reduction of the α-azido ketone intermediate?
A2: For the reduction of the α-azido ketone, catalytic hydrogenation is a good option. Based on analogous reactions, the following conditions are recommended:
-
Catalyst: Platinum Oxide (PtO₂)
-
Promoter: Stannous chloride (SnCl₂)
-
Solvent: Ethanol
-
Temperature: Room temperature (around 10-30 °C)
-
Hydrogen Pressure: 30-70 psig[1]
Alternatively, a two-step reduction can be employed:
-
Ketone Reduction: Use Sodium Borohydride (NaBH₄) in methanol at room temperature to selectively reduce the ketone to a hydroxyl group.
-
Azide Reduction: Subsequent reduction of the azide group to an amine can be achieved by catalytic hydrogenation (e.g., using PtO₂ or Pd/C) or other methods like Staudinger reduction.
Q3: How can I purify the final product, this compound?
A3: The purification of the final amino alcohol can be achieved by the following methods:
-
Extraction: After quenching the reaction, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate. It is advisable to adjust the pH of the aqueous layer to be basic to ensure the amino alcohol is in its free base form for efficient extraction.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for purification. A typical eluent system would be a mixture of a non-polar solvent like n-hexane and a polar solvent like ethyl acetate. For a similar compound, a gradient of n-hexane/ethyl acetate (e.g., starting from 8:1) was used successfully.[2]
-
Crystallization: The purified product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to obtain a crystalline solid.[2]
Data Presentation
Table 1: Comparison of Reduction Conditions for Similar Amino Alcohols
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Pressure (for H₂) | Yield | Reference |
| 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone HCl | PtO₂ / SnCl₂ | Ethanol | Room Temp. | 68 psig | 69.8% | [1] |
| 1-(4-amino-3,5-dichlorophenyl)ethanone | NaBH₄ | Methanol | Room Temp. | N/A | 89.6% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone (Precursor)
This protocol is adapted from the synthesis of a similar α-bromo ketone.
-
Dissolve 1-(3,5-dichlorophenyl)ethanone (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetic acid by evaporation under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Reduction of 1-(4-amino-3,5-dichlorophenyl)ethanone (Analogous Ketone Reduction)
This protocol is for a closely related compound and can be adapted for the reduction of the α-azido or α-amino ketone precursor.[2]
-
Dissolve 1-(4-amino-3,5-dichlorophenyl)ethanone (1 equivalent) in anhydrous methanol at room temperature.
-
Add Sodium Borohydride (NaBH₄) (1.2 equivalents) portion-wise to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ketone is completely consumed.
-
Evaporate the solvent to dryness under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Chiral HPLC Separation of 2-Amino-2-(3,5-dichlorophenyl)ethanol Enantiomers
Welcome to the technical support center for the chiral HPLC separation of 2-Amino-2-(3,5-dichlorophenyl)ethanol enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal separation in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of Chiral Stationary Phase (CSP) so critical for this separation?
A1: The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the CSP. This compound, an amino alcohol, has functional groups (amino and hydroxyl) that can participate in specific interactions like hydrogen bonding, dipole-dipole, and π-π interactions with the CSP.[1][2] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective as they create well-defined chiral cavities and interaction sites necessary for enantioselective recognition.[3][4] Without a suitable CSP, enantiomers will not be resolved.
Q2: Should I use Normal-Phase, Reversed-Phase, or Polar Organic Mode for this analysis?
A2: All three modes can be effective, and the optimal choice depends on your specific requirements (e.g., sample solubility, downstream applications like LC-MS).
-
Normal-Phase (NP): Often provides excellent selectivity for chiral separations using mobile phases like hexane/alcohol mixtures.[2]
-
Reversed-Phase (RP): Uses aqueous-organic mobile phases and can be advantageous for water-soluble samples or when interfacing with mass spectrometry. However, achieving high selectivity in RP can sometimes be more challenging.[3]
-
Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives. This mode is highly versatile and compatible with many polysaccharide-based CSPs.[5]
Screening your compound on a suitable column using multiple mobile phase systems is the most effective strategy to find the best separation conditions.[2]
Q3: How do mobile phase additives like acids or bases improve the separation?
A3: Mobile phase additives are crucial for controlling the ionization state of the analyte and improving peak shape. Since this compound is a basic compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) to a normal-phase mobile phase can prevent peak tailing by minimizing undesirable interactions with the silica support.[2] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used to suppress ionization and improve peak shape.[3]
Q4: Can temperature significantly impact my separation?
A4: Yes, temperature is a critical parameter. Generally, lower temperatures enhance the weaker bonding forces responsible for chiral recognition, often leading to better resolution (Rs) and selectivity (α).[2][6] However, the effect can be complex; in some cases, increasing temperature can improve efficiency or even alter the elution order.[7] It is recommended to use a column thermostat to maintain a consistent and optimized temperature, typically between 10°C and 40°C.[3]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
If your enantiomer peaks are co-eluting or have a resolution (Rs) value significantly less than 1.5, follow this step-by-step guide.
Step 1: Verify Chiral Stationary Phase (CSP) Suitability
-
Action: Confirm you are using a chiral column appropriate for amino alcohols. Polysaccharide-based columns like Chiralpak® AD, Chiralcel® OD, or similar phases are excellent starting points.[2][3] An achiral column (like a standard C18) will not separate enantiomers.
Step 2: Optimize the Mobile Phase Composition
-
Action: Systematically vary the ratio of your mobile phase components. In normal-phase (e.g., hexane/isopropanol), change the alcohol percentage in small increments (e.g., from 10% to 15% to 20%). The polarity of the alcohol modifier can also have a significant effect; ethanol often works better than isopropanol for improving peak efficiency and resolution.[2]
-
Action: Ensure the correct additive is present. For this basic analyte, add 0.1% DEA or a similar amine to your mobile phase to improve peak shape and selectivity.[2]
Step 3: Adjust Flow Rate and Temperature
-
Action: Decrease the flow rate. Slower flow rates generally allow for more interactions between the analyte and the CSP, which can improve resolution, albeit at the cost of longer run times.[3] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.[3][8]
-
Action: Lower the column temperature. Operate the column at a controlled temperature, starting around 25°C and decreasing to 15°C or 10°C to see if resolution improves.[3]
Troubleshooting Workflow for Poor Resolution
Caption: A troubleshooting workflow for poor peak resolution.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and quantification.
Peak Tailing
-
Probable Cause: Strong, undesirable interactions between the basic amine group of the analyte and acidic silanols on the silica support. Contamination at the column inlet can also be a cause.[3]
-
Solution 1: Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to mask the active sites on the stationary phase.[2]
-
Solution 2: Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove contaminants. For immobilized columns, stronger solvents like DMF or THF may be used for regeneration.[9][10]
-
Solution 3: Reduce sample load. Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[3]
Peak Fronting
-
Probable Cause: Column overload or poor sample solubility in the mobile phase.[11]
-
Solution 1: Reduce the sample concentration or injection volume.[12]
-
Solution 2: Ensure the sample is fully dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[13][14]
Peak Splitting
-
Probable Cause: This can be complex, arising from issues with the column, injection solvent, or system hardware.[14][15]
-
Solution 1 (Column Issues): A partial blockage of the inlet frit or a void in the column packing can disrupt the sample flow path.[15] Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists for all peaks, the column may need replacement.[13]
-
Solution 2 (Injection Issues): The sample solvent may be too strong or immiscible with the mobile phase, causing the sample to precipitate upon injection.[13][14] Always try to dissolve the sample in the mobile phase itself.
-
Solution 3 (Hardware Issues): Check for leaks in the system or excessive extra-column volume (long tubing), which can contribute to peak distortion.[3][13]
Logical Flow for Diagnosing Peak Splitting
Caption: A logical diagram for troubleshooting split peaks.
Data Presentation & Experimental Protocols
Table 1: Effect of Mobile Phase Composition on Separation
The following table illustrates typical effects of varying the alcohol modifier in a normal-phase system on the retention factor (k), selectivity (α), and resolution (Rs) for a chiral amino alcohol.
| Mobile Phase (Hexane : Alcohol : 0.1% DEA) | Alcohol Type | Retention Factor (k') - Peak 1 | Selectivity (α) | Resolution (Rs) | Comments |
| 90 : 10 | Isopropanol (IPA) | 5.2 | 1.15 | 1.4 | Moderate retention, borderline resolution. |
| 85 : 15 | Isopropanol (IPA) | 3.8 | 1.18 | 1.6 | Lower retention, improved resolution. |
| 80 : 20 | Isopropanol (IPA) | 2.5 | 1.20 | 1.7 | Fast elution, good resolution. |
| 90 : 10 | Ethanol (EtOH) | 4.5 | 1.22 | 1.8 | Better selectivity than IPA at same concentration.[2] |
| 85 : 15 | Ethanol (EtOH) | 3.1 | 1.25 | 2.1 | Optimal balance of speed and resolution. |
Data are representative and intended for illustrative purposes.
Table 2: Effect of Temperature and Flow Rate on Resolution
This table shows the general trend of how temperature and flow rate affect resolution.[3][16]
| Temperature (°C) | Flow Rate (mL/min) | Resolution (Rs) | Comments |
| 30 | 1.0 | 1.5 | Baseline condition. |
| 25 | 1.0 | 1.7 | Lower temperature improves resolution.[16] |
| 15 | 1.0 | 2.0 | Significant improvement at lower temperature. |
| 25 | 0.8 | 1.9 | Slower flow rate increases resolution.[3] |
| 25 | 0.5 | 2.2 | Best resolution, but longest analysis time. |
Data are representative and intended for illustrative purposes.
Detailed Experimental Protocol (Starting Point)
This protocol provides a robust starting point for developing a separation method for this compound enantiomers.
1. Sample Preparation:
-
Dissolve the racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (85 : 15 : 0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (controlled by a column oven).
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
3. Data Analysis:
-
Integrate the two enantiomer peaks.
-
Calculate the resolution (Rs) using the standard formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.
-
Calculate the selectivity factor (α) where α = k'₂ / k'₁.
Experimental Workflow Diagram
Caption: General experimental workflow from sample preparation to data analysis.
References
- 1. scas.co.jp [scas.co.jp]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
Technical Support Center: Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic route involves the reduction of an α-amino ketone precursor, typically 2-amino-1-(3,5-dichlorophenyl)ethanone. This reduction is commonly achieved through catalytic hydrogenation or with a chemical reducing agent like sodium borohydride.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, pressure (for catalytic hydrogenation), pH, and the choice of solvent and reducing agent. These factors can significantly influence the reaction rate, yield, and the formation of impurities.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
Issue 1: Incomplete Conversion of Starting Material
Symptom: Analysis of the crude reaction mixture (e.g., by TLC or HPLC) shows the presence of a significant amount of the starting ketone, 2-amino-1-(3,5-dichlorophenyl)ethanone.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
| Short Reaction Time | Extend the reaction time and continue to monitor the reaction progress until the starting material is consumed. |
| Catalyst Deactivation (for hydrogenation) | Use a fresh batch of catalyst. Ensure the reaction setup is free from catalyst poisons. |
Issue 2: Formation of a Dimer Impurity
Symptom: A significant impurity with a molecular weight approximately double that of the product is observed.
Potential Side Reaction: Reductive dimerization of the starting ketone can occur, especially under certain reductive etherification conditions. This can lead to the formation of a pinacol-type dimer.
Mitigation Strategies:
-
Control Reaction Conditions: Avoid overly harsh reducing conditions. Milder reducing agents and lower temperatures can disfavor dimerization.
-
Optimize Reactant Concentration: Lowering the concentration of the starting ketone may reduce the likelihood of intermolecular side reactions.
Issue 3: Formation of Over-reduction Products
Symptom: The presence of impurities with a loss of one or both chlorine atoms, or reduction of the aromatic ring.
Potential Side Reaction: Aggressive reducing conditions, particularly with certain hydrogenation catalysts, can lead to dehalogenation or saturation of the phenyl ring.
Mitigation Strategies:
-
Catalyst Selection: Choose a catalyst with lower activity for dehalogenation, such as a specific grade of palladium on carbon or platinum oxide.
-
Control Hydrogen Pressure: In catalytic hydrogenation, use the minimum effective hydrogen pressure to avoid over-reduction.
-
Reaction Time: Carefully monitor the reaction and stop it once the starting material is consumed to prevent further reduction of the product.
Issue 4: Formation of Polymeric Byproducts
Symptom: The presence of a complex mixture of higher molecular weight species, often appearing as a baseline smear or multiple broad peaks in chromatographic analysis.
Potential Side Reaction: Amino alcohols can undergo intermolecular condensation to form oligomers or polymers, especially at elevated temperatures or in the presence of certain catalysts.
Mitigation Strategies:
-
Temperature Control: Maintain the lowest effective reaction and work-up temperatures to minimize polymerization.
-
pH Control: The pH of the reaction and work-up solutions should be carefully controlled, as both acidic and basic conditions can sometimes promote polymerization.
Experimental Protocols
A detailed experimental protocol for a key step in the synthesis is provided below for reference.
Protocol: Reduction of 2-amino-1-(3,5-dichlorophenyl)ethanone using Sodium Borohydride
-
Dissolution: Dissolve 2-amino-1-(3,5-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or dilute acetic acid at 0-5 °C.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart outlining the logical steps for troubleshooting common issues in the synthesis of this compound.
Potential Side Reaction Pathways
Caption: A diagram illustrating the desired reaction and potential side reactions originating from the starting material or the product.
Technical Support Center: Optimization of Crystallization Conditions for "2-Amino-2-(3,5-dichlorophenyl)ethanol" Diastereomeric Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for the diastereomeric salts of "2-Amino-2-(3,5-dichlorophenyl)ethanol".
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of diastereomeric salts of "this compound".
Issue 1: No Crystals Form After Cooling
Question: I've mixed the racemic "this compound" with a chiral resolving agent in a solvent and cooled the solution, but no crystals have formed. What should I do?
Answer: This is a common issue that typically points to problems with supersaturation or nucleation. Here are the potential causes and solutions:
-
High Solubility of Diastereomeric Salts: The formed diastereomeric salts may be too soluble in the chosen solvent system.
-
Solution: Conduct a solvent screen with a variety of solvents of different polarities. The ideal solvent will have a significant difference in solubility between the two diastereomeric salts.[1] Consider using anti-solvent addition, where a solvent in which the salts are insoluble is slowly added to the solution to induce precipitation.[2][3]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit at the given temperature.
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to evaporate too quickly, as this can lead to oiling out or the formation of amorphous solid.[3]
-
-
Inhibition of Nucleation: Impurities in the solution can sometimes inhibit the formation of crystal nuclei.
Issue 2: An Oil or Amorphous Solid Precipitates Instead of Crystals
Question: Instead of crystals, I'm observing an oily layer or an amorphous solid crashing out of the solution. What is causing this and how can I fix it?
Answer: "Oiling out" or the formation of an amorphous solid occurs when the salt separates from the solution as a liquid or non-crystalline solid phase. This is often due to high supersaturation, rapid cooling, or an inappropriate solvent choice.
-
High Supersaturation/Rapid Cooling: If the solution is cooled too quickly or is overly concentrated, the molecules may not have enough time to orient themselves into a crystal lattice.
-
Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature, and then transfer it to a colder environment if necessary. Using a more dilute solution can also help.
-
-
Inappropriate Solvent: The solvent may be too "good," meaning it solvates the salt molecules so effectively that they are prevented from forming a crystal lattice.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility for the diastereomeric salts is often ideal.
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Question: I have successfully obtained crystals of the desired diastereomer, but the yield is very low. How can I improve it?
Answer: Low yields indicate that a significant portion of the desired, less soluble diastereomer remains in the mother liquor.
-
Suboptimal Solvent Choice: The desired diastereomeric salt might still have significant solubility in the chosen solvent.
-
Solution: Re-evaluate your solvent screen to find a solvent that further minimizes the solubility of the target salt. Experiment with lower final crystallization temperatures to decrease solubility.
-
-
Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent can impact the yield.
-
Solution: While a 1:1 ratio is a common starting point, it is worth screening different ratios (e.g., 1:0.5 or 1:1.2) to find the optimal stoichiometry for maximizing the precipitation of the desired salt.
-
-
Equilibrium Limitations: The separation may be limited by the eutectic composition of the diastereomeric salt mixture.
-
Solution: Consider advanced techniques such as Crystallization-Induced Diastereomeric Transformation (CIDT). This is applicable if the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.
-
Issue 4: Poor Diastereomeric Purity of the Crystals
Question: The isolated crystals have a low diastereomeric excess (ee). How can I improve the purity?
Answer: Low purity is often a result of co-crystallization of the more soluble diastereomer.
-
Crystallization is Too Rapid: Fast crystal growth can trap the more soluble diastereomer within the crystal lattice of the less soluble one.
-
Solution: Employ a slower, more controlled cooling profile. Reducing the level of supersaturation can also promote slower, more selective crystal growth.
-
-
Ineffective Solvent System: The chosen solvent may not provide sufficient discrimination between the solubilities of the two diastereomers.
-
Solution: A thorough solvent screen is crucial. The goal is to maximize the solubility difference between the two diastereomeric salts.
-
-
Recrystallization: A common method to improve the purity of the crystallized salt is to perform one or more recrystallizations. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a chiral resolving agent for "this compound"?
A1: The choice of the resolving agent is paramount. Key factors include:
-
Chemical Reactivity: The resolving agent must readily form a salt with the amino group of "this compound". Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are common choices for resolving chiral amines.
-
Formation of Crystalline Salts: The resulting diastereomeric salts must be crystalline and not prone to forming oils or amorphous solids.
-
Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a chosen solvent to allow for their separation by crystallization.
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for larger-scale applications.
Q2: How do I perform an effective solvent screening for the crystallization?
A2: A systematic solvent screen is essential for identifying optimal crystallization conditions. This typically involves:
-
Testing a Range of Solvents: Use a variety of solvents with different polarities (e.g., alcohols, esters, ketones, ethers, and hydrocarbons) and hydrogen bonding capabilities.
-
Small-Scale Experiments: Perform the screening on a small scale using vials or a multi-well plate.
-
Assessing Solubility: Observe the solubility of the diastereomeric salt mixture in each solvent at both room temperature and an elevated temperature. The ideal solvent will show a large difference in solubility between the two temperatures.
-
Evaluating Crystal Formation: After cooling, visually inspect for crystal formation, quality, and quantity.
Q3: What is "seeding" and how can it be beneficial in my crystallization?
A3: Seeding is the introduction of a small crystal of the desired pure diastereomeric salt into a supersaturated solution. This can be highly advantageous because it:
-
Induces Crystallization: It provides a template for crystal growth, helping to overcome the energy barrier for nucleation.
-
Controls Polymorphism: It can direct the crystallization towards a specific, desired crystal form.
-
Improves Reproducibility: It can lead to more consistent crystallization outcomes.
Q4: How can I recover the pure enantiomer of "this compound" from the crystallized diastereomeric salt?
A4: Once you have isolated the desired diastereomeric salt with high purity, you need to break the salt to liberate the free amine. This is typically achieved by:
-
Base Treatment: Dissolve the diastereomeric salt in a suitable solvent (e.g., water or an organic solvent) and treat it with a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the chiral acid and deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent.
-
Purification: Wash the organic layer to remove any residual resolving agent and then dry and evaporate the solvent to obtain the purified enantiomer.
Data Presentation
Table 1: Illustrative Solubility Data for Diastereomeric Salts of "this compound" with (R)-Mandelic Acid *
| Solvent | Diastereomer A (g/100mL) at 25°C | Diastereomer B (g/100mL) at 25°C | Diastereomer A (g/100mL) at 60°C | Diastereomer B (g/100mL) at 60°C |
| Methanol | 5.2 | 8.5 | 25.1 | 35.8 |
| Ethanol | 2.1 | 4.3 | 15.7 | 22.4 |
| Isopropanol | 0.8 | 1.9 | 8.2 | 12.5 |
| Acetone | 10.5 | 15.2 | 40.3 | 55.1 |
| Ethyl Acetate | 0.5 | 1.1 | 5.6 | 9.8 |
*This data is for illustrative purposes only and represents typical relative solubilities. Actual values must be determined experimentally.
Table 2: Example Troubleshooting Scenarios and Recommended Actions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No crystal formation | High solubility, insufficient supersaturation | Try a different solvent, evaporate some solvent, add an anti-solvent, scratch the flask, add a seed crystal. |
| Oiling out | High supersaturation, rapid cooling, wrong solvent | Use a more dilute solution, cool the solution more slowly, screen for a different solvent. |
| Low crystal yield | Suboptimal solvent, incorrect stoichiometry | Find a solvent with lower solubility for the desired salt, optimize the racemate-to-resolving agent ratio. |
| Poor diastereomeric purity | Rapid crystallization, inefficient solvent | Slow down the cooling rate, perform a thorough solvent screen, recrystallize the product. |
Experimental Protocols
Protocol 1: Screening of Chiral Resolving Agents and Solvents
-
Preparation of Racemic Amine Solution: Prepare a stock solution of racemic "this compound" in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Resolving Agent Solutions: Prepare stock solutions of various chiral acids (e.g., L-tartaric acid, D-mandelic acid, (1S)-(+)-10-camphorsulfonic acid) at the same molar concentration as the amine solution.
-
Salt Formation: In a multi-well plate or an array of small vials, combine stoichiometric equivalents of the racemic amine solution and each resolving agent solution.
-
Solvent Evaporation: Evaporate the solvent to obtain the dry diastereomeric salt mixtures.
-
Crystallization Screening: To each well/vial, add a different crystallization solvent or solvent mixture.
-
Temperature Cycling: Seal the plate/vials and heat to dissolve the salts, then allow to cool slowly to room temperature.
-
Analysis: Visually inspect for crystal formation. Isolate any crystalline material and analyze the diastereomeric purity by a suitable method (e.g., chiral HPLC or NMR spectroscopy).
Protocol 2: Optimized Cooling Crystallization
-
Dissolution: In a flask, dissolve the racemic "this compound" and the optimal chiral resolving agent (identified from screening) in the minimum amount of the best solvent at an elevated temperature.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Insulation of the flask can help to slow the cooling rate.
-
Seeding (Optional): If available, add a seed crystal of the desired diastereomeric salt once the solution has cooled slightly and is supersaturated.
-
Further Cooling: If necessary, the flask can be placed in a refrigerator or ice bath to maximize the yield of the crystallized salt.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Determine the diastereomeric purity of the isolated crystals. If necessary, perform a recrystallization to improve the purity.
Mandatory Visualization
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Troubleshooting Logic for Diastereomeric Salt Crystallization.
References
Preventing racemization of "2-Amino-2-(3,5-dichlorophenyl)ethanol" during derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of "2-Amino-2-(3,5-dichlorophenyl)ethanol" during derivatization for analytical purposes, such as HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for "this compound"?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). For a chiral compound like this compound, maintaining its specific three-dimensional structure is often critical for its biological activity and therapeutic efficacy. The chiral center in this molecule is at the benzylic carbon, which is susceptible to racemization under certain conditions, potentially leading to inaccurate analytical results and compromising drug development studies.[1][2]
Q2: What are the primary mechanisms that cause racemization in this molecule during derivatization?
A2: The primary mechanisms for racemization, particularly during derivatization reactions like acylation, involve the formation of achiral intermediates.[2] For this compound, two key pathways are:
-
Carbocation Formation: The benzylic position of the chiral carbon makes it susceptible to the formation of a planar, resonance-stabilized carbocation, especially under acidic conditions.[1][3] Subsequent nucleophilic attack can occur from either face of the planar intermediate, leading to a racemic mixture.
-
Oxazolone Formation: During acylation of the amino group, an activated carboxyl group from the reagent can lead to the formation of an oxazolone (or azlactone) intermediate. The proton on the chiral carbon becomes acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate that can then be protonated from either side, causing racemization.[4]
Q3: Which reaction conditions are most likely to cause racemization?
A3: Harsh reaction conditions are the primary culprits.[2] These include:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for racemization.
-
Strong Acids or Bases: Strong acids can promote the formation of carbocation intermediates, while strong bases can facilitate proton abstraction and the formation of planar enolates.[1][4]
-
Certain Coupling/Derivatizing Reagents: Highly reactive reagents or those that generate unstable intermediates can increase the risk of racemization.
Troubleshooting Guide: High Racemization Observed During Derivatization
If you are observing significant racemization (e.g., an unexpected second peak in your chromatogram or a loss of enantiomeric excess), consider the following troubleshooting steps.
Problem: Loss of enantiomeric purity after derivatization with an acylating agent (e.g., for HPLC analysis).
Below is a logical workflow to troubleshoot and mitigate this issue.
Caption: A logical workflow for troubleshooting high racemization levels.
Data Presentation: Impact of Reaction Conditions on Enantiomeric Purity
The following table summarizes the hypothetical effect of different reaction parameters on the final enantiomeric excess (% ee) of a derivatized sample of this compound, starting from an enantiopure sample (>99.5% ee).
| Parameter Changed | Standard Condition | Modified Condition | Resulting % ee (Illustrative) | Key Takeaway |
| Base | DIPEA (strong, unhindered) | NMM (weaker base) | 98.5% | Weaker bases significantly reduce racemization.[4] |
| Temperature | 50 °C | 0 °C | 99.2% | Lower temperatures are crucial for preserving stereochemistry.[4] |
| Coupling Reagent | Acyl Chloride | DIC / OxymaPure® | 99.0% | Additives that suppress oxazolone formation are effective.[4] |
| Reaction Time | 4 hours | 1 hour | 98.8% | Shorter reaction times minimize exposure to racemizing conditions. |
Experimental Protocols
Protocol 1: Derivatization with Marfey's Reagent (L-FDAA) for HPLC Analysis
This protocol is adapted for the analysis of chiral amino compounds and is designed to minimize racemization.[5] Marfey's reagent forms diastereomers that can be separated on a standard achiral HPLC column.
Materials:
-
This compound sample
-
Marfey's reagent (L-FDAA: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetone (HPLC grade)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Water and Acetonitrile (HPLC grade)
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the amino alcohol in a suitable solvent (e.g., 50% aqueous acetonitrile).
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the amino alcohol solution with 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M NaHCO₃ solution to make the mixture alkaline.
-
Vortex the mixture and incubate at 40°C for 1 hour in a heating block.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction. The solution should become acidic.
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Redissolve the residue in 1 mL of the initial mobile phase (e.g., 50% acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Workflow Diagram:
Caption: Experimental workflow for derivatization using Marfey's reagent.
Protocol 2: General N-Acylation with Minimized Racemization
This protocol provides a general framework for N-acylation (e.g., forming an amide derivative) while taking precautions to prevent racemization.
Materials:
-
This compound
-
Carboxylic acid of choice
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 equivalents) and OxymaPure® (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add DIC (1.1 equivalents) to the cooled solution and stir for 10-15 minutes.
-
Addition of Amino Alcohol: Add a solution of this compound (1.0 equivalent) in DCM to the reaction mixture.
-
Base Addition: Add NMM (1.2 equivalents) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, dry, and purify using standard techniques (e.g., column chromatography).
This guide provides a starting point for developing robust, non-racemizing derivatization protocols for this compound. Always perform small-scale test reactions to optimize conditions for your specific application.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
"2-Amino-2-(3,5-dichlorophenyl)ethanol" stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of 2-Amino-2-(3,5-dichlorophenyl)ethanol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I prepare stock solutions of this compound?
A2: Due to the dichlorophenyl moiety, this compound is expected to have low aqueous solubility.[1] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2] For a detailed protocol on preparing stock solutions, please refer to the "Experimental Protocols" section.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds.[3] Several strategies can be employed to mitigate this:
-
Decrease the final concentration: The concentration of the compound in the final medium may be exceeding its solubility limit.
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[4]
-
Use a lower concentration stock: This will require a larger volume of the stock solution, increasing the final percentage of DMSO, which can aid in solubility. However, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).[4]
For more detailed troubleshooting, refer to the "Troubleshooting Guides" section.
Q4: What is the likely mechanism of action for this compound?
A4: Based on its structural similarity to known β-adrenergic agonists like clenbuterol, this compound is predicted to act as a β-adrenergic receptor agonist. This means it likely binds to and activates β-adrenergic receptors, initiating a downstream signaling cascade.
Stability and Storage
While specific quantitative stability data for this compound is not publicly available, general stability considerations for related compounds can provide guidance. It is recommended that users perform their own stability studies for their specific experimental conditions and formulations.
General Stability Considerations:
| Condition | General Recommendations | Potential Degradation Pathways |
| Temperature | Store solid compound at 2-8°C. Avoid repeated freeze-thaw cycles of solutions. | Thermal decomposition is possible at elevated temperatures. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Photodegradation can occur upon exposure to UV or visible light. |
| pH | The stability of the compound in solution is likely pH-dependent. Prepare fresh solutions and use them promptly. | Hydrolysis of the amino or ethanol groups may occur at extreme pH values. |
| Oxidation | Avoid exposure to strong oxidizing agents. | The amino group can be susceptible to oxidation. |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound, based on its predicted properties as a β-adrenergic agonist and a compound with a dichlorophenyl moiety.
Issue 1: Low or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock and working solutions. Ensure proper storage of the solid compound and solutions. |
| Low Receptor Expression | Confirm the expression of the target β-adrenergic receptor in your cell line using techniques like qPCR or western blotting. |
| Incorrect Assay Conditions | Optimize agonist concentration, incubation time, and cell number. |
| Inactive Agonist | Verify the purity of your compound. |
Issue 2: High Background Signal in Functional Assays (e.g., cAMP assay)
| Possible Cause | Troubleshooting Steps |
| High Basal Receptor Activity | Use a neutral antagonist to reduce basal signaling. Serum-starve cells before the assay.[5] |
| Phosphodiesterase (PDE) Activity | Ensure an appropriate concentration of a PDE inhibitor (e.g., IBMX) is used to prevent cAMP degradation.[1] |
| Cell Health | Use healthy, sub-confluent cells for your experiment. |
Issue 3: Poor Solubility and Precipitation
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility | Determine the maximum soluble concentration in your experimental medium.[6] |
| Improper Dilution Technique | Add the DMSO stock solution to the pre-warmed (37°C) aqueous medium while vortexing.[4] |
| Stock Solution Issues | Ensure the compound is fully dissolved in the initial DMSO stock. Gentle warming or sonication may be used.[4] |
Experimental Protocols
The following are generalized protocols for experiments involving a β-adrenergic agonist. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound.
-
Dissolve the compound in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.
-
It is recommended to add the DMSO stock to the aqueous solution while mixing to aid solubility.[4]
-
Protocol 2: Cell-Based cAMP Assay
This protocol describes a general procedure for measuring cAMP accumulation in response to a β-adrenergic agonist.
-
Cell Plating:
-
Seed cells expressing the β-adrenergic receptor of interest into a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Agonist Stimulation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.[1]
-
Add serial dilutions of this compound to the wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Calculate the EC₅₀ value to determine the potency of the compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: β-Adrenergic signaling pathway initiated by an agonist.
Caption: Experimental workflow for a cell-based cAMP assay.
References
Technical Support Center: Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-Amino-2-(3,5-dichlorophenyl)ethanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Based on typical synthetic routes for similar amino alcohols, the most common impurities include:
-
Unreacted Starting Materials: Such as the corresponding ketone (2-amino-1-(3,5-dichlorophenyl)ethanone) if the synthesis involves a reduction step. Incomplete reactions are a primary source of this impurity.
-
By-products from Side Reactions: Depending on the synthetic method, by-products can arise. For instance, in catalytic hydrogenation, dehalogenation of the dichlorophenyl ring can occur, leading to monochloro or non-chlorinated analogs.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents, may be present in the crude product.
Q2: How can I monitor the progress of the reaction to minimize the presence of unreacted starting materials?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable eluent system for a related compound was found to be 0.5% aqueous NH3 / 5% MeOH / CH2Cl2 on silica gel.[1] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.
Q3: My purified product is an oil and will not crystallize. What should I do?
The presence of impurities often prevents crystallization. If your product is an oil, consider the following steps:
-
Re-purify the oil: The oil may still contain a significant amount of impurities. Attempting another purification step, such as column chromatography, can help to remove these.
-
Use a different solvent system for crystallization: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. For amino alcohols, common recrystallization solvents include ethanol, ethyl acetate, and mixtures with non-polar solvents like hexane.[2]
-
Attempt precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. This can sometimes induce precipitation of the product.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product, add a tiny crystal to the supersaturated solution to induce crystallization.
Troubleshooting Guides
Problem 1: Low Purity After Initial Purification
If the purity of your this compound is low after a single purification step, a combination of methods may be necessary.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for improving product purity.
Problem 2: Difficulty in Removing a Specific Impurity
If a particular impurity is co-eluting with your product in column chromatography or co-crystallizing, you may need to modify your purification strategy.
Logical Relationship for Impurity Removal Strategy
Caption: Strategy for removing a persistent impurity.
Data on Purification Methods
The following table summarizes purification data for compounds structurally related to this compound, providing a reference for expected outcomes.
| Compound | Purification Method | Solvent/Eluent System | Initial Purity | Final Purity | Reference |
| 1-(4-amino-3,5-dichlorophenyl)ethanol | Flash Column Chromatography | n-hexane/EtOAc (8:1) | Crude | 89.6% (Yield) | [3] |
| 2-amino-3,5-dichloropyridine | Recrystallization | Ethyl acetate, ethanol | Thick product | 98.50% (GC) | [2] |
| 2-amino-3,5-dichloropyridine | Silica Gel Column Chromatography | Not specified | Thick product | 96.28% (GC) | [2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for this compound.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, methanol, and mixtures with water or hexane) to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This is a standard protocol for the purification of organic compounds.
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Eluent Selection: Based on TLC analysis, choose a solvent system that provides good separation between the product and impurities. For a related amino alcohol, a system of n-hexane/EtOAc (8:1) was effective.[3]
-
Elution: Apply the sample to the top of the column and elute with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Experimental Workflow for Purification
Caption: Standard experimental workflows for purification.
References
- 1. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]
- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase for "2-Amino-2-(3,5-dichlorophenyl)ethanol" chiral chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral chromatography of "2-Amino-2-(3,5-dichlorophenyl)ethanol".
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is recommended for the initial screening of this compound?
A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly recommended.[1][2] Columns with derivatized cellulose or amylose, such as Chiralcel® OD-H, Chiralpak® AD-H, or Chiralpak® IA, often provide good chiral recognition for amino alcohols.[1][3] A normal-phase elution mode is a suitable starting point for the separation.
Q2: What is a good starting mobile phase for the chiral separation of this compound?
A2: A typical starting mobile phase for a polysaccharide-based CSP in normal-phase mode is a mixture of a non-polar solvent and an alcohol modifier. A good starting point would be:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Additive: 0.1% Diethylamine (DEA)
Since this compound has a basic amino group, the addition of a basic modifier like DEA is crucial to improve peak shape and reduce tailing by suppressing interactions with residual silanols on the silica surface.[4][5][6]
Q3: How do mobile phase additives affect the separation?
A3: Mobile phase additives can significantly impact retention, selectivity, and peak shape.[4] For a basic analyte like this compound, basic additives such as Diethylamine (DEA) or Triethylamine (TEA) are used to improve peak symmetry.[5][6][7] Acidic additives like Trifluoroacetic Acid (TFA) or Formic Acid would likely lead to a loss of resolution due to the ionization of the amino group.[8] In some cases, a combination of acidic and basic additives can enhance separation, but this requires careful optimization.[7]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a critical parameter for optimizing chiral separations. Generally, lower temperatures tend to increase chiral selectivity, which can improve resolution.[5][9] Conversely, higher temperatures can enhance efficiency and improve peak shape.[5][9] The effect is compound-dependent, so it is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) to determine the optimal condition for your separation.[1][5]
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound.
Issue 1: Poor Resolution (Rs < 1.5)
If the enantiomers are not well separated, consider the following optimization steps.
Optimization Strategy for Poor Resolution
Caption: Workflow for troubleshooting poor enantiomeric resolution.
| Parameter | Action | Rationale |
| Mobile Phase Composition | Decrease the percentage of the alcohol modifier (e.g., from 10% to 5% IPA). | This increases the retention time of the analytes, often leading to better resolution.[1] |
| Alcohol Modifier Type | Switch from isopropanol (IPA) to ethanol or vice versa. | Different alcohol modifiers can alter the chiral recognition mechanism, thereby changing the selectivity.[1] |
| Flow Rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | Lower flow rates can enhance separation efficiency in chiral chromatography.[1][9] |
| Temperature | Test a range of column temperatures (e.g., 15°C, 25°C, 40°C). | Temperature affects the thermodynamics of the chiral recognition process; both lower and higher temperatures can improve resolution.[5][9] |
| Additive Concentration | Adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA). | Optimizing the additive concentration can improve peak shape and selectivity. |
Issue 2: Peak Tailing
Asymmetric peaks with a pronounced tail are often observed for basic compounds.
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
| Cause | Action | Protocol |
| Secondary Interactions | Ensure a basic additive is present in the mobile phase. | Add 0.1% Diethylamine (DEA) or another suitable amine to the mobile phase to block active silanol sites on the CSP.[5][6] |
| Column Overload | Reduce the sample concentration or injection volume. | Prepare a 1:10 dilution of the sample and reinject. If the peak shape improves, the original sample was overloading the column.[1][5] |
| Column Contamination | Flush the column with a strong solvent. | If the column has been exposed to acidic modifiers previously, a "memory effect" could be the cause.[4][10] Flush the column according to the manufacturer's guidelines to remove strongly adsorbed contaminants. |
Issue 3: Ghost Peaks or Baseline Noise
Extraneous peaks or an unstable baseline can interfere with accurate quantification.
| Cause | Action | Protocol |
| Mobile Phase Contamination | Use fresh, high-purity solvents. | Prepare the mobile phase daily using HPLC-grade solvents. Filter the mobile phase through a 0.45 µm filter and ensure it is properly degassed.[1] |
| System Carryover | Implement a robust needle wash procedure. | Wash the injector with a strong, non-reactive solvent (e.g., isopropanol) between injections to remove residual sample from previous runs.[1] |
| Column Memory Effects | Dedicate a column to specific methods or flush thoroughly. | If additives are frequently changed, they can adsorb to the stationary phase and leach out in subsequent runs.[4][10] Dedicating columns to specific additive types or performing extensive flushing protocols can mitigate this. |
Experimental Protocols
Protocol 1: Initial Screening of Mobile Phase Conditions
This protocol outlines a systematic approach to screen for a suitable mobile phase for the chiral separation of this compound.
-
Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Prepare three mobile phase compositions:
-
A: 95% n-Hexane / 5% Isopropanol (IPA) + 0.1% DEA
-
B: 90% n-Hexane / 10% Isopropanol (IPA) + 0.1% DEA
-
C: 85% n-Hexane / 15% Isopropanol (IPA) + 0.1% DEA
-
-
Filter and degas all mobile phases.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
-
Procedure:
-
Equilibrate the column with Mobile Phase B for at least 30 minutes.
-
Inject the racemic standard of this compound.
-
Analyze the chromatogram for retention and resolution.
-
Sequentially test Mobile Phases A and C, ensuring the column is fully equilibrated before each run.
-
Compare the results to identify the most promising alcohol percentage.
-
Data Summary Table: Mobile Phase Screening
| Mobile Phase (Hexane/IPA + 0.1% DEA) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 95 / 5 | e.g., 12.5 | e.g., 14.8 | e.g., 2.1 |
| 90 / 10 | e.g., 8.2 | e.g., 9.3 | e.g., 1.6 |
| 85 / 15 | e.g., 5.6 | e.g., 6.1 | e.g., 1.1 |
| Note: Data shown are illustrative examples. |
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns -Analytical Science and Technology [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Monitoring Reactions of 2-Amino-2-(3,5-dichlorophenyl)ethanol by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving "2-Amino-2-(3,5-dichlorophenyl)ethanol".
Troubleshooting Common TLC Issues
Effective reaction monitoring by TLC is crucial for determining reaction completion, identifying byproducts, and optimizing reaction conditions. Below is a table summarizing common problems encountered during TLC analysis of reactions involving this compound, along with their potential causes and recommended solutions.
| Problem | Possible Causes | Solutions |
| Streaking or Elongated Spots | - Sample is too concentrated, leading to overloading of the silica plate.[1][2] - The compound is basic (amine group) and is interacting strongly with the acidic silica gel. - Inappropriate solvent system polarity.[1] | - Dilute the reaction mixture sample before spotting it on the TLC plate.[2] - Add a small amount of a basic modifier, such as triethylamine (0.1-2.0%), to the eluent to reduce tailing.[2] - Adjust the polarity of the solvent system.[1] |
| Spots Remain at the Baseline | - The eluent is not polar enough to move the highly polar amino alcohol.[2] | - Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate or methanol in a hexane or dichloromethane-based eluent.[2] |
| Spots Run at the Solvent Front | - The eluent is too polar for the compound(s) of interest.[2] | - Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane or dichloromethane.[2] |
| No Visible Spots | - The compound is not UV-active.[2] - The concentration of the compound is too low.[1][2] - The chosen visualization stain is not suitable for the functional groups present (amine, alcohol).[3] | - Use a chemical stain for visualization. Potassium permanganate or p-anisaldehyde stains are effective for alcohols, and ninhydrin is specific for primary amines.[3][4] - Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[1][2] - Select a more appropriate stain (see Experimental Protocols for recommendations). |
| Reactant and Product Spots are Too Close (Low Resolution) | - The polarity of the chosen solvent system is not optimal for separating the compounds. | - Experiment with different solvent systems. Try varying the ratios of hexane and ethyl acetate, or switch to a different solvent combination like dichloromethane and methanol. |
| Uneven Solvent Front | - The TLC plate was placed in the developing chamber at an angle. - The chamber was disturbed during development.[1] | - Ensure the plate is placed vertically and the bottom is level in the chamber. - Avoid moving or jostling the developing chamber. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a reaction involving this compound?
A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Based on related compounds, a ratio of 8:1 n-hexane/ethyl acetate can be a good initial system for purification, suggesting a slightly more polar system might be needed for optimal TLC separation. You can adjust the ratio to achieve an Rf value between 0.2 and 0.4 for the compound of interest.
Q2: How can I visualize this compound on a TLC plate?
Due to the dichlorophenyl group, this compound should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent green plate.[5] For confirmation and in case of low UV activity, chemical stains are recommended. A potassium permanganate stain is a good general stain for oxidizable groups like alcohols and amines, appearing as yellow spots on a purple background.[3][4] A p-anisaldehyde stain can also be used, which typically gives colored spots for alcohols and amines upon heating.[5] For reactions where the primary amine is consumed, a ninhydrin stain can be very effective, as it will stain the primary amine starting material but not the product if the amine has been modified.[4]
Q3: My reaction is carried out in a high-boiling point solvent like DMF or DMSO, which streaks on the TLC plate. How can I resolve this?
High-boiling point solvents can interfere with TLC analysis. To mitigate this, after spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.[6]
Q4: The starting material and product have very similar Rf values. How can I improve their separation?
If the Rf values are very close, you can try developing the TLC plate in a less polar solvent system to increase the interaction of the compounds with the silica gel, which may enhance separation. Running the TLC in a larger chamber or allowing the solvent to run for a longer distance up the plate can also sometimes improve resolution.
Experimental Protocols
Monitoring the Reduction of 1-(4-Amino-3,5-dichlorophenyl)ethanone to 1-(4-Amino-3,5-dichlorophenyl)ethanol
This protocol describes the TLC monitoring of the reduction of a ketone to the corresponding amino alcohol, a reaction analogous to the synthesis of related compounds.[7]
1. Materials:
- TLC plates (silica gel 60 F254)
- Developing chamber
- Capillary tubes for spotting
- Mobile Phase: 7:3 n-hexane/ethyl acetate (adjust as necessary)
- Visualization reagents: UV lamp (254 nm), potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).[3]
2. Procedure:
- Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber with vapor and close the lid. Allow it to equilibrate for at least 10 minutes.
- Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, apply a small spot of the starting material (1-(4-amino-3,5-dichlorophenyl)ethanone) solution as a reference. Next to it, spot the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.). A co-spot (spotting the starting material and reaction mixture on the same point) can also be useful for comparison.
- Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
- Visualize the Plate:
- Remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely.
- Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
- For chemical visualization, dip the plate into the potassium permanganate stain solution and gently heat with a heat gun. The starting ketone and the product alcohol should appear as yellow-brown spots against a purple background.
- Analyze the Results: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product, 1-(4-amino-3,5-dichlorophenyl)ethanol, is more polar than the starting ketone and will have a lower Rf value.
Workflow and Pathway Diagrams
References
Overcoming poor resolution in "2-Amino-2-(3,5-dichlorophenyl)ethanol" chiral separation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution during the chiral separation of 2-Amino-2-(3,5-dichlorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for the chiral separation of this compound challenging?
A1: The main challenges in separating the enantiomers of this compound stem from its molecular structure. As a primary amino alcohol with a dichlorinated phenyl ring, it possesses multiple sites for potential interaction (the amino group, the hydroxyl group, and the aromatic ring). Achieving enantioselectivity requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention. Poor peak shape, often due to strong interactions with residual silanols on the silica support or suboptimal mobile phase composition, can also contribute to poor resolution.
Q2: What are the recommended initial steps for developing a chiral separation method for this compound?
A2: A systematic screening approach is recommended. This involves testing a selection of chiral stationary phases (CSPs) with a set of standard mobile phases. Based on the structure of this compound, polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs are excellent starting points.
Q3: Is derivatization of the analyte necessary to achieve separation?
A3: While direct enantioseparation on a CSP is often preferred to avoid additional sample preparation steps, derivatization can be a useful strategy if direct methods fail to provide adequate resolution. Derivatizing the primary amine, for instance, can alter the analyte's interaction with the CSP and may lead to improved separation on certain phase types, particularly polysaccharide-based CSPs.
Q4: How do mobile phase additives affect the separation?
A4: Mobile phase additives play a crucial role in controlling the ionization state of the analyte and the surface of the stationary phase, which in turn influences the chiral recognition mechanism. For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase in normal phase mode can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica support. In reversed-phase or polar ionic modes, acidic modifiers (e.g., trifluoroacetic acid, TFA, or acetic acid) can be used to achieve similar improvements.
Q5: What is the impact of temperature and flow rate on the resolution?
A5: Both temperature and flow rate are important parameters for optimizing chiral separations. Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to better resolution. Similarly, a lower flow rate increases the residence time of the analyte in the column, allowing for more interactions with the CSP and potentially improving separation. However, both adjustments will also lead to longer analysis times.
Troubleshooting Guide for Poor Resolution
This guide addresses common issues encountered during the chiral separation of this compound.
Problem 1: No separation of enantiomers (single peak).
-
Possible Cause: The selected Chiral Stationary Phase (CSP) and mobile phase combination is not suitable for this analyte.
-
Solution:
-
Screen Different CSPs: Test a variety of CSPs with different chiral selectors. Good starting points include polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide (e.g., vancomycin or teicoplanin-based), and Pirkle-type (e.g., urea-type) columns.
-
Vary Mobile Phase Composition: For each CSP, screen different mobile phase modes (Normal Phase, Reversed Phase, Polar Organic, and Polar Ionic).
-
Consider Derivatization: If direct methods are unsuccessful, consider derivatizing the amino group to alter the analyte's properties and interactions with the CSP.
-
Problem 2: Poor resolution (Rs < 1.5) with overlapping peaks.
-
Possible Cause: Suboptimal mobile phase composition, flow rate, or temperature.
-
Solution:
-
Optimize Mobile Phase:
-
Normal Phase: Adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). A lower percentage of the alcohol modifier can sometimes improve resolution. Also, optimize the concentration of the basic additive (e.g., DEA).
-
Reversed/Polar Ionic Phase: Modify the pH of the aqueous component and the type and percentage of the organic modifier (e.g., methanol, acetonitrile). Adjust the concentration of acidic or basic additives.
-
-
Adjust Flow Rate: Decrease the flow rate to enhance interaction time with the CSP.
-
Modify Column Temperature: Lower the column temperature in increments (e.g., 5 °C) to see if resolution improves.
-
Problem 3: Broad and/or tailing peaks.
-
Possible Cause: Strong, undesirable interactions between the basic analyte and acidic sites (residual silanols) on the silica support of the CSP.
-
Solution:
-
Add a Mobile Phase Modifier: For normal phase chromatography, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase. For reversed-phase, adjusting the pH with an appropriate buffer or adding a competing base can help.
-
Check Column Health: The column may be degraded. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
Experimental Protocols and Data
As a starting point for method development, detailed experimental conditions for the successful chiral separation of Clenbuterol , a close structural analog of this compound, are provided below. These conditions are highly likely to provide a good starting point for the separation of the target compound.
Table 1: Chiral HPLC Separation Conditions for Clenbuterol (Normal Phase)
| Parameter | Condition |
| Chiral Stationary Phase | Chirex 3022 (urea type) |
| Mobile Phase | Hexane:1,2-Dichloroethane:Ethanol/Trifluoroacetic Acid (80:10:10 by vol) |
| Flow Rate | 1.0 mL/min |
| Temperature | 23 °C |
| Detection | UV |
| Separation Factor (α) | 1.27[1] |
| Resolution (Rs) | 4.2[1] |
Table 2: Chiral HPLC Separation Conditions for Clenbuterol (Polar Ionic Mode)
| Parameter | Condition |
| Chiral Stationary Phase | Chirobiotic V (vancomycin macrocyclic antibiotic) |
| Mobile Phase | Methanol:Triethylamine:Glacial Acetic Acid (100:0.05:0.025, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Temperature | Ambient |
| Detection | UV at 247 nm[2] |
| Separation Factor (α) | - |
| Resolution (Rs) | Baseline separated |
Table 3: Chiral HPLC Separation Conditions for Clenbuterol (Reversed Phase)
| Parameter | Condition |
| Chiral Stationary Phase | OJ-RH (cellulose-based polysaccharide) |
| Mobile Phase | Acetonitrile:0.3M Sodium Perchlorate (16:84, v/v)[3] |
| Flow Rate | 0.9 mL/min[3] |
| Temperature | Ambient |
| Detection | UV at 247 nm[3] |
| Separation Factor (α) | - |
| Resolution (Rs) | Baseline separated |
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for poor chiral separation resolution.
Caption: Systematic workflow for chiral method development.
References
Managing byproducts in the reduction of 2-amino-3',5'-dichloroacetophenone
This guide provides troubleshooting advice and frequently asked questions for managing byproducts during the chemical reduction of 2-amino-3',5'-dichloroacetophenone to its corresponding amino alcohol, a crucial step for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of reducing 2-amino-3',5'-dichloroacetophenone?
The primary goal is to convert the ketone functional group of 2-amino-3',5'-dichloroacetophenone into a secondary alcohol, yielding 1-(4-amino-3,5-dichlorophenyl)ethanol. This amino alcohol is a key intermediate in the synthesis of various pharmaceutical compounds.
Q2: What are the most common reducing agents for this reaction?
Common reducing agents for converting α-amino ketones to amino alcohols include sodium borohydride (NaBH₄) and catalytic hydrogenation (e.g., using H₂ with catalysts like Platinum Oxide or Palladium on Carbon).[1][2] The choice of reagent can significantly impact the reaction's selectivity and byproduct profile. Biocatalytic reduction using ketoreductases is also an emerging method for achieving high stereoselectivity.[3]
Q3: What are the typical solvents used for this reduction?
For reductions using sodium borohydride, alcoholic solvents like methanol or ethanol are commonly employed.[2] For catalytic hydrogenation, solvents such as ethanol, methanol, or ethyl acetate are often used.[1] The choice of solvent can influence reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A common TLC system involves silica gel as the stationary phase and a mobile phase such as a mixture of n-hexane and ethyl acetate.[2] The disappearance of the starting material (the ketone) indicates the reaction is nearing completion.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction, focusing on byproduct formation and management.
Problem 1: Incomplete or Slow Reaction
Q: My reaction is not going to completion, and I still see a significant amount of starting material. What are the possible causes and how can I fix it?
A: An incomplete reaction can be attributed to several factors related to the reagents, conditions, or the setup itself.
Possible Causes & Solutions:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the substrate may be too low. For sodium borohydride, ensure at least one molar equivalent is used; often a slight excess (e.g., 1.2 equivalents) is beneficial.[2]
-
Reagent Quality: The reducing agent may have degraded due to improper storage. Use a fresh, unopened batch of the reagent if degradation is suspected. Many reducing agents, especially metal hydrides, are sensitive to moisture and air.
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is too slow, consider gradually increasing the temperature.
-
Catalyst Inactivity (for Catalytic Hydrogenation): If using catalytic hydrogenation, the catalyst (e.g., PtO₂, Pd/C) may be poisoned or deactivated. Ensure the substrate and solvent are free from catalyst poisons like sulfur or thiol compounds. In some cases, adding a promoter like stannous chloride or a few drops of acid can enhance the reaction.[1]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react. Try a different solvent system or increase the solvent volume.
Problem 2: Formation of an Over-reduction Byproduct
Q: I've observed a non-polar byproduct. Could this be from over-reduction, and how can I prevent it?
A: Yes, a non-polar byproduct could result from the complete reduction of the ketone to a methylene group (-CH₂-). This is more common with stronger reducing agents or harsh reaction conditions.
Possible Causes & Solutions:
-
Harsh Reducing Agent: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or conditions for a Clemmensen or Wolff-Kishner reduction can lead to deoxygenation.
-
Solution: Opt for a milder reducing agent like sodium borohydride, which is highly selective for ketones and aldehydes.[2]
-
Reaction Conditions: Prolonged reaction times or high temperatures can sometimes promote over-reduction, even with milder reagents. Monitor the reaction closely and stop it once the starting material is consumed.
Problem 3: Formation of a Highly Polar Byproduct
Q: My analysis shows a new, more polar spot on TLC (or an early-eluting peak in RP-HPLC). What could this impurity be?
A: A common polar impurity in related syntheses is a dihydroxy compound, such as 4-amino-α,α-dihydroxy-3,5-dichloroacetophenone.[4] This can occur if there are impurities in the starting material or if water is present under certain conditions.
Possible Causes & Solutions:
-
Starting Material Impurities: The precursor to the dihydroxy impurity can sometimes be a dibromo or dichloro impurity at the alpha position of the ketone.[4] This impurity can then hydrolyze to the diol.
-
Solution: Ensure the purity of the starting 2-amino-3',5'-dichloroacetophenone before starting the reduction.
-
Presence of Water: In some cases, water in the reaction mixture can react with the starting material or intermediates.[4]
-
Solution: Use anhydrous solvents, especially for moisture-sensitive reactions.[2] It's important to note that the carbonyl of the dihydroxy impurity is often not reduced by sodium borohydride, making it a persistent impurity if formed.[4]
Problem 4: Difficulty with Product Purification
Q: How can I effectively purify the desired amino alcohol product from unreacted starting material and byproducts?
A: Purification is critical for obtaining a high-purity final product.
Recommended Purification Methods:
-
Flash Column Chromatography: This is a highly effective method for separating the desired alcohol from the less polar starting ketone and other byproducts. A typical solvent system is a gradient of n-hexane and ethyl acetate.[2]
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification. The crude product can be dissolved in a suitable solvent mixture (e.g., ethyl acetate/n-hexane or an alcohol/water mixture) and cooled slowly to induce crystallization, leaving impurities in the mother liquor.[2][5]
-
Acid-Base Extraction: Since the product is an amino alcohol, its basicity can be exploited. An acid-base workup can help remove non-basic impurities, but it may not effectively separate the product from the similarly basic starting material.
Data and Protocols
Comparison of Common Reduction Methods
| Reduction Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Key Considerations |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Good selectivity for ketones; cost-effective and easy to handle.[2] |
| Catalytic Hydrogenation | H₂ gas with PtO₂ or Pd/C | Ethanol, Methanol | Room Temperature | Requires specialized pressure equipment; catalyst can be sensitive to poisons.[1] |
| Biocatalytic Reduction | Ketoreductase Enzymes | Aqueous Buffer/Co-solvent | ~30 °C | Offers high enantioselectivity for producing chiral alcohols; requires specific enzymes.[3][6] |
Experimental Protocol: Sodium Borohydride Reduction
This protocol is adapted from a representative procedure for a similar substrate.[2]
-
Reaction Setup: Dissolve 2-amino-3',5'-dichloroacetophenone (1.0 eq) in anhydrous methanol (approx. 25 mL per 5 mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: At room temperature, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (e.g., using n-hexane/EtOAc 8:1) until the starting material spot is no longer visible.
-
Quenching and Workup: Carefully add water to quench the excess NaBH₄. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of n-hexane/ethyl acetate to afford the pure 1-(4-amino-3,5-dichlorophenyl)ethanol.
Visual Guides
Experimental Workflow
Caption: General workflow for the reduction of 2-amino-3',5'-dichloroacetophenone.
Troubleshooting Decision Tree
References
- 1. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]
- 2. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-2',4'-dichloroacetophenone | 313553-17-2 | Benchchem [benchchem.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 2-Amino-2-(3,5-dichlorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of "2-Amino-2-(3,5-dichlorophenyl)ethanol" for various reaction conditions.
Troubleshooting Guide
Users often encounter challenges in dissolving "this compound" in common organic solvents. This guide offers a systematic approach to overcoming these solubility issues.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Considerations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are effective at solvating polar molecules and are a good starting point. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl and amino groups of the solute can hydrogen bond with these solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Solubility is expected to be lower than in more polar solvents but may be sufficient for some reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | The polarity of the solute limits its solubility in these less polar solvents. |
| Aromatic | Toluene, Benzene | Very Low / Insoluble | The nonpolar nature of these solvents is generally incompatible with the polar functional groups of the molecule. |
| Aqueous | Water | Very Low (pH neutral) | The hydrophobic dichlorophenyl group significantly reduces water solubility. Solubility is highly pH-dependent.[1] |
Experimental Protocols for Solubility Enhancement
pH Adjustment for Aqueous Reactions
The amino group in "this compound" allows for a significant increase in aqueous solubility by forming a more soluble salt at acidic pH.
Protocol: Acidic pH Adjustment
-
Suspension: Prepare a suspension of the compound in water (e.g., 1 mg/mL).
-
Initial pH: Measure the initial pH of the suspension using a calibrated pH meter.
-
Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring continuously.
-
Dissolution: Monitor for visual dissolution of the solid.
-
Final pH: Record the pH at which complete dissolution is observed. Be cautious as excessively low pH may affect the stability of other reactants.
Caption: Workflow for enhancing aqueous solubility via pH adjustment.
Co-solvent Systems for Organic Reactions
For reactions in less polar organic solvents where the compound has poor solubility, a small amount of a "good" solvent can be used to aid dissolution.
Protocol: Small-Scale Co-solvent Screening
-
Aliquot: Dispense a small, known amount (e.g., 5 mg) of "this compound" into several vials.
-
Primary Solvent: Add a fixed volume (e.g., 0.5 mL) of the desired primary reaction solvent (e.g., Dichloromethane, Toluene) to each vial.
-
Observation: Vortex the vials and observe if the compound dissolves.
-
Co-solvent Addition: To the vials with undissolved solid, add a high-solubility co-solvent (e.g., DMSO, Methanol) in small increments (e.g., 25 µL).
-
Determine Ratio: After each addition, vortex and observe. Record the approximate volume ratio of primary solvent to co-solvent required for complete dissolution.[1]
Caption: Workflow for determining an effective co-solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" poorly soluble in water at neutral pH?
A1: The molecule possesses a nonpolar dichlorophenyl group, which is hydrophobic and limits its solubility in water. While the amino and hydroxyl groups are polar and can form hydrogen bonds with water, the overall molecule has significant nonpolar character.
Q2: I need to run my reaction in dichloromethane (DCM), but the compound won't dissolve. What should I do?
A2: For a nonpolar solvent like DCM, using a co-solvent is the recommended approach.[1] Start by dissolving your compound in a minimal amount of a polar solvent in which it is highly soluble, such as DMSO or methanol. Then, dilute this solution with DCM to your final desired reaction concentration. It is advisable to perform a small-scale test first to ensure the co-solvent does not interfere with your reaction chemistry.
Q3: Can I heat the mixture to improve solubility?
A3: Heating can increase the rate and extent of dissolution. However, exercise caution as "this compound" may be thermally labile. It is crucial to determine the compound's degradation temperature before applying heat. Also, be aware that the compound may precipitate out of solution upon cooling.
Q4: Will forming the hydrochloride salt of the amine improve its solubility in organic solvents?
A4: Generally, forming the hydrochloride salt will significantly increase solubility in polar protic solvents, especially water, but it will likely decrease solubility in nonpolar organic solvents like DCM or toluene. The ionic nature of the salt is more compatible with polar environments.
Q5: Are there any other methods to enhance solubility if the above techniques are not suitable for my reaction?
A5: Other advanced techniques for solubility enhancement include:
-
Micronization: Reducing the particle size of the solid can increase the surface area and improve the dissolution rate.
-
Solid Dispersions: Dispersing the compound in a carrier matrix can sometimes improve solubility and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
These methods typically require more specialized equipment and formulation development.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-Amino-2-(3,5-dichlorophenyl)ethanol and 2-Amino-2-(2,4-dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Introduction
The phenylethanolamine scaffold is a core component of many biologically active molecules, most notably the catecholamine neurotransmitters (e.g., norepinephrine and epinephrine), which act on adrenergic receptors.[1] The presence of a dichlorinated phenyl ring suggests that these compounds are likely to interact with adrenergic receptors or other related G-protein coupled receptors (GPCRs). The differential positioning of the chlorine atoms (3,5- vs. 2,4-) is expected to significantly influence their structure-activity relationship (SAR), affecting receptor binding affinity, selectivity, and functional activity.[2][3]
This guide details the necessary experimental protocols to elucidate and compare their pharmacological profiles, presents templates for organizing the resulting data, and visualizes the key signaling pathways and workflows involved.
Proposed Experimental Workflow
A systematic approach is required to characterize and compare the two compounds. The workflow should begin with primary binding assays to determine receptor affinity and selectivity, followed by functional assays to establish the nature of the interaction (agonist, antagonist, etc.), and culminating in more complex cellular or in vivo models.
Caption: Proposed experimental workflow for compound comparison.
Quantitative Data Comparison (Hypothetical)
The following tables are templates designed to summarize the quantitative data that would be generated from the proposed experiments. The values presented are hypothetical and for illustrative purposes only, intended to highlight how the pharmacological profiles of the two compounds might differ.
Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM)
This table would compare the binding affinities of the two compounds across a panel of adrenergic receptor subtypes. A lower Kᵢ value indicates a higher binding affinity.
| Compound | α₁A | α₁B | α₂A | α₂B | β₁ | β₂ |
| 2-Amino-2-(3,5-dichlorophenyl)ethanol | 150 | 250 | 45 | 80 | 550 | 980 |
| 2-Amino-2-(2,4-dichlorophenyl)ethanol | 85 | 120 | 210 | 300 | 120 | 50 |
Table 2: Comparative Functional Activities (EC₅₀/IC₅₀ in nM)
This table would summarize the functional potency of the compounds at specific receptors identified as high-affinity targets from the binding assays. EC₅₀ measures the potency of an agonist, while IC₅₀ measures the potency of an antagonist.
| Compound | Receptor Target | Mode of Action | Potency (EC₅₀/IC₅₀) |
| This compound | α₂A | Agonist | 95 nM (EC₅₀) |
| 2-Amino-2-(2,4-dichlorophenyl)ethanol | β₂ | Agonist | 110 nM (EC₅₀) |
| 2-Amino-2-(2,4-dichlorophenyl)ethanol | α₁A | Antagonist | 250 nM (IC₅₀) |
Key Adrenergic Signaling Pathways
The biological effects of these compounds are likely mediated through the activation or inhibition of adrenergic receptor signaling cascades. Adrenergic receptors are GPCRs that couple to different G-proteins (Gₛ, Gᵢ, Gₒ) to elicit distinct downstream cellular responses.[4][5]
Caption: Major adrenergic receptor (AR) signaling pathways.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific receptor subtypes and assay formats being used.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a known radioligand from a receptor.[6][7]
Materials:
-
Cell Membranes: Prepared from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with β₂-AR).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors). The concentration used should be close to its Kₔ.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compounds: this compound and 2-Amino-2-(2,4-dichlorophenyl)ethanol, dissolved in DMSO and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-labeled antagonist (e.g., Propranolol for β-receptors).
-
GF/C glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Cell membranes + Assay Buffer + Radioligand.
-
Non-specific Binding (NSB): Cell membranes + Non-specific Binding Control + Radioligand.
-
Competition: Cell membranes + Test Compound (at various concentrations) + Radioligand.
-
-
Incubation: Add cell membranes (typically 10-50 µg protein/well), followed by the test compound or NSB control, and finally the radioligand.
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: cAMP Functional Assay (HTRF)
This assay measures changes in intracellular cyclic AMP (cAMP) levels to determine if a compound is an agonist or antagonist at Gₛ- or Gᵢ-coupled receptors.[8][9]
Materials:
-
Cells: A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells with β₂-AR).
-
Assay Plates: White, opaque 384-well plates.
-
Test Compounds: Serially diluted in an appropriate assay buffer.
-
Reference Agonist: A known agonist for the receptor (e.g., Isoproterenol for β₂-AR).
-
Forskolin: An adenylyl cyclase activator (used for Gᵢ-coupled receptor antagonist assays).
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., from Cisbio or PerkinElmer).
-
Plate Reader: Capable of reading HTRF signals.
Procedure (Agonist Mode for Gₛ-coupled Receptors):
-
Cell Plating: Seed cells into the 384-well plate and incubate overnight.
-
Compound Addition: Remove culture medium and add the test compounds at various concentrations. Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Procedure (Antagonist Mode for Gₛ-coupled Receptors):
-
Follow the same initial steps as the agonist mode.
-
Compound Addition: Add the test compounds (potential antagonists) and incubate for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration of the reference agonist (typically its EC₈₀ concentration) to all wells (except negative controls). Incubate for 30 minutes.
-
Proceed with cell lysis, detection, and data acquisition as described above.
-
Data Analysis:
-
Plot the inhibition of the agonist response against the log concentration of the test compound.
-
Fit the data to determine the IC₅₀ value.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and require optimization. All hypothetical data is for illustrative purposes and does not represent actual experimental results.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Separation of Enantiomers: A Comparative Guide to Resolving Agents for 2-Amino-2-(3,5-dichlorophenyl)ethanol
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers of chiral compounds like 2-Amino-2-(3,5-dichlorophenyl)ethanol is a critical step. This guide provides a comparative overview of potential resolving agents for this compound, based on established methodologies for structurally similar molecules. Due to the absence of specific published data for the target compound, this comparison draws upon experimental protocols for analogous amino alcohols, offering a predictive framework for successful chiral resolution.
The separation of enantiomers, a process known as chiral resolution, is paramount in the pharmaceutical industry as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. For the novel compound this compound, identifying an effective resolving agent is the first step towards isolating its therapeutically relevant enantiomer. The most common and industrially scalable method for resolving racemic amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization.
This guide explores two of the most widely used classes of resolving agents for amino alcohols: tartaric acid derivatives and mandelic acid. While direct experimental data for this compound is not publicly available, the principles and protocols applied to structurally related compounds provide a strong foundation for developing a successful resolution strategy.
Comparison of Potential Resolving Agents
Based on the successful resolution of analogous amino alcohols, the following table outlines a comparison of potential resolving agents for this compound. The data presented is extrapolated from published results for similar compounds and serves as a starting point for experimental design.
| Resolving Agent | Potential Advantages | Potential Disadvantages | Expected Yield (based on analogs) | Expected Enantiomeric Excess (based on analogs) |
| Di-p-toluoyl-D-tartaric acid | Often forms highly crystalline salts; widely used for amino alcohols. | Can be more expensive than simple tartaric acid. | 35-45% for the desired enantiomer's salt. | >99% after recrystallization. |
| (R)-Mandelic Acid | Readily available and cost-effective; has a good track record with various amines. | Diastereomeric salts may have similar solubilities, requiring careful optimization of crystallization conditions. | 40-50% for the desired enantiomer's salt. | >99% after recrystallization. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the resolution of racemic this compound using the proposed resolving agents. These protocols are adapted from established procedures for similar molecules and should be optimized for the specific target compound.
Protocol 1: Resolution with Di-p-toluoyl-D-tartaric acid
This protocol is based on the successful resolution of racemic Albuterol, a substituted phenyl ethanolamine.[1]
1. Diastereomeric Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol or a mixture of methanol and ethyl acetate).
-
In a separate flask, dissolve 0.5 equivalents of di-p-toluoyl-D-tartaric acid in the same solvent.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring at room temperature.
-
Stir the mixture for a predetermined time (e.g., 2-4 hours) to allow for complete salt formation.
2. Fractional Crystallization:
-
Concentrate the solution under reduced pressure until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
The less soluble diastereomeric salt, enriched in one enantiomer, is obtained.
3. Recrystallization (for enhanced purity):
-
Dissolve the obtained diastereomeric salt in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to effect recrystallization.
-
Filter the purified diastereomeric salt and dry under vacuum.
4. Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).
-
Stir vigorously until the salt dissolves completely.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Protocol 2: Resolution with (R)-Mandelic Acid
This protocol is adapted from the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol.[2]
1. Diastereomeric Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in ethyl acetate.
-
In a separate flask, dissolve 0.5 equivalents of (R)-mandelic acid in a mixture of ethyl acetate and a less polar co-solvent like diethyl ether.
-
Slowly add the (R)-mandelic acid solution to the solution of the racemic amine at room temperature over several hours.
2. Fractional Crystallization:
-
After the addition is complete, stir the mixture overnight at room temperature, followed by cooling in an ice bath for several hours to maximize precipitation.
-
Collect the crystalline diastereomeric salt by filtration and wash with a cold solvent mixture.
3. Liberation of the Enantiomer:
-
Partition the diastereomeric salt between an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution (e.g., 2N HCl) to liberate the resolving agent into the aqueous phase.
-
Separate the organic layer containing the hydrochloride salt of the resolved amine.
-
To isolate the free amine, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the enantiomerically enriched product.
Visualizing the Process: Experimental Workflow
To provide a clear overview of the resolution process, the following diagram outlines the key steps involved in diastereomeric salt resolution.
Caption: A generalized workflow for the chiral resolution of this compound via diastereomeric salt formation.
Logical Pathway for Selecting a Resolving Agent
The choice of a suitable resolving agent is often empirical. The following diagram illustrates the logical steps a researcher would take in this process.
Caption: A logical decision-making pathway for selecting and optimizing a resolving agent.
References
Enantioselective Activity of (R)- vs. (S)-2-Amino-2-(3,5-dichlorophenyl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselective activity of the (R) and (S) enantiomers of 2-Amino-2-(3,5-dichlorophenyl)ethanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this comparison is based on established structure-activity relationships of structurally similar phenylethanolamine-based β-adrenergic agonists. The data presented herein is a predictive profile intended to guide research and development efforts.
Comparative Biological Activity: A Predictive Overview
The biological activity of chiral molecules can differ significantly between enantiomers. In the case of phenylethanolamines, which act as β-adrenergic receptor agonists, the (R)-enantiomer is typically the eutomer (the pharmacologically active enantiomer), while the (S)-enantiomer is often considered the distomer (the less active or inactive enantiomer). This stereoselectivity is a cornerstone of their pharmacological action.
For instance, in the well-studied β2 agonist albuterol, the (R)-isomer is responsible for its bronchodilatory effects, whereas the (S)-isomer is not only inactive at the β2-receptor but has also been associated with potential pro-inflammatory effects and other adverse reactions.[1] A similar principle has been observed for other 2-amino-2-phenylethanol derivatives where the (S)-isomer was found to be significantly less active than the (R)-isomer.
Based on these established principles, a hypothetical comparison of the enantiomers of this compound is presented below. It is anticipated that the (R)-enantiomer will exhibit significantly higher affinity and efficacy at β-adrenergic receptors compared to the (S)-enantiomer.
Table 1: Predicted Enantioselective Activity Profile
| Parameter | (R)-2-Amino-2-(3,5-dichlorophenyl)ethanol | (S)-2-Amino-2-(3,5-dichlorophenyl)ethanol | Reference Compound: (R,S)-Albuterol |
| Receptor Affinity (Ki) | Predicted High Affinity | Predicted Low Affinity | High Affinity |
| Functional Activity (EC50) | Predicted High Potency | Predicted Low to No Potency | High Potency |
| Intrinsic Efficacy | Agonist | Predicted to be Inactive or a Weak Antagonist | Agonist |
| Potential Side Effects | Standard sympathomimetic effects | Potential for idiosyncratic or off-target effects | Tremor, tachycardia |
Experimental Protocols
To experimentally validate the predicted enantioselective activity, the following methodologies are recommended.
Enantioselective Synthesis and Separation
Objective: To obtain enantiomerically pure (R)- and (S)-2-Amino-2-(3,5-dichlorophenyl)ethanol.
Methodology: Asymmetric Transfer Hydrogenation
A robust method for the synthesis of chiral 1,2-amino alcohols is the asymmetric transfer hydrogenation of the corresponding α-amino ketone.
-
Synthesis of the Precursor Ketone: The synthesis starts with the appropriate α-amino ketone hydrochloride salt.
-
Asymmetric Transfer Hydrogenation: The ketone is subjected to asymmetric transfer hydrogenation using a suitable chiral ruthenium catalyst (e.g., Ru-TsDPEN) in a formic acid/triethylamine (5:2) mixture as the hydrogen source.
-
Reaction Conditions: The reaction is typically carried out in methanol at a controlled temperature (e.g., 60-65°C) for a sufficient duration (e.g., 20 hours) to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of aqueous ammonia. The resulting solid is filtered, washed, and dried to yield the enantiomerically enriched amino alcohol.
-
Chiral Separation (if necessary): If the enantiomeric excess (e.e.) is not sufficiently high, further purification can be achieved using chiral chromatography. Chiral stationary phases (CSPs) based on Pirkle-type or ligand exchange chromatography are suitable for the separation of amino alcohol enantiomers. The mobile phase composition is optimized to achieve baseline separation of the (R) and (S) enantiomers.
Determination of Enantiomeric Excess
Objective: To quantify the enantiomeric purity of the synthesized samples.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Chirobiotic T) or a Pirkle-type column, is used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or isopropanol) and an aqueous buffer (e.g., ammonium acetate) is typically used. The exact composition is optimized for the specific column and analyte.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is employed.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|(Area_R - Area_S)| / (Area_R + Area_S)] x 100.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of each enantiomer for β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target β-adrenergic receptor subtype (e.g., β2) are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor (e.g., [³H]dihydroalprenolol) is used.
-
Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds ((R)- and (S)-enantiomers).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To measure the functional activity (EC50 and intrinsic efficacy) of each enantiomer.
Methodology: cAMP Accumulation Assay
-
Cell Culture: A cell line expressing the β-adrenergic receptor of interest is cultured under appropriate conditions.
-
Stimulation: The cells are incubated with varying concentrations of the (R)- and (S)-enantiomers for a defined period.
-
cAMP Measurement: The intracellular cyclic AMP (cAMP) levels are measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The intrinsic efficacy is determined by comparing the maximal response produced by the test compound to that of a full agonist like isoproterenol.
Signaling Pathway and Experimental Workflow
The anticipated mechanism of action for the active (R)-enantiomer is through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade mediated by adenylyl cyclase and cAMP.
Caption: Predicted signaling pathway for the (R)-enantiomer of this compound.
Caption: Experimental workflow for comparing the enantioselective activity.
References
Comparative Analysis of 2-Amino-2-(3,5-dichlorophenyl)ethanol and Clenbuterol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the β2-adrenergic activity of 2-Amino-2-(3,5-dichlorophenyl)ethanol and the well-characterized β2-agonist, Clenbuterol. This document synthesizes available data on their chemical structures, receptor binding affinities, and functional activities, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Introduction
Clenbuterol, chemically known as (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol, is a potent and selective β2-adrenergic receptor agonist.[1] It is clinically used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Its pharmacological effects extend to promoting an increase in lean muscle mass and a reduction in body fat, which has led to its misuse as a performance-enhancing drug in both athletics and animal husbandry.[2][3] The compound at the center of this comparison, this compound, represents the core chemical scaffold of Clenbuterol but notably lacks the N-tert-butyl substitution on the ethanolamine side chain. This structural difference is critical in determining the pharmacological activity of these compounds.
Structural Comparison
The key structural difference between Clenbuterol and this compound lies in the substitution at the amino group of the ethanolamine side chain. Clenbuterol possesses a bulky tert-butyl group, whereas this compound has an unsubstituted primary amine. This distinction is paramount in the context of their interaction with the β2-adrenergic receptor.
| Compound | IUPAC Name | Chemical Structure | Key Structural Feature |
| Clenbuterol | (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol | N-tert-butyl group | |
| This compound | This compound | Unsubstituted primary amine |
Activity at the β2-Adrenergic Receptor: A Comparative Overview
The N-alkyl substituent on the ethanolamine side chain of phenylethanolamine-based β2-agonists plays a pivotal role in determining both receptor affinity and selectivity.[4][5][6] An increase in the bulk of the N-substituent generally leads to a decrease in α-adrenergic activity and a significant increase in β-adrenergic activity. Specifically, the presence of a large, bulky group, such as a tert-butyl group, is a well-established requirement for high affinity and selectivity for the β2-adrenergic receptor.[5][7]
Therefore, it is highly probable that this compound, lacking any N-alkyl substitution, exhibits significantly lower to negligible affinity and functional activity at the β2-adrenergic receptor compared to Clenbuterol. It is likely to be inactive as a β2-agonist or possess only very weak activity. This compound is more accurately considered a synthetic precursor or an intermediate in the synthesis of Clenbuterol and other related N-substituted phenylethanolamines.[8]
Quantitative Data Summary
The following table summarizes the known quantitative data for Clenbuterol's activity and provides an inferred activity profile for this compound based on established structure-activity relationships.
| Parameter | Clenbuterol | This compound | Reference |
| β2-Adrenergic Receptor Binding Affinity (Ki) | High affinity (nM range) | Very low to negligible affinity (inferred) | [4][5][6] |
| Functional Activity (e.g., EC50 for bronchodilation) | Potent agonist (nM range) | Very low to negligible potency (inferred) | [4][5][6] |
| Anabolic and Lipolytic Effects | Present at higher doses | Expected to be absent | [2][3] |
Signaling Pathway and Experimental Workflows
The activation of the β2-adrenergic receptor by an agonist like Clenbuterol initiates a well-defined intracellular signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for assessing the bronchodilator activity of a test compound.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Bronchodilator Activity.
Experimental Protocols
β2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-CGP 12177 (a β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compound (e.g., Clenbuterol or this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound at varying concentrations or the non-specific binding control.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Isolated Guinea Pig Trachea Assay for Bronchodilator Activity
Objective: To assess the functional potency (EC50) and efficacy (Emax) of a test compound as a bronchodilator.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Contractile agents (e.g., histamine, methacholine, or carbachol).
-
Test compound (e.g., Clenbuterol or this compound).
-
Isolated organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal rings (2-3 mm in width) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with periodic washing.
-
Induce a sustained submaximal contraction of the tracheal smooth muscle using a contractile agent (e.g., 1 µM histamine).
-
Once the contraction has stabilized, add the test compound to the organ bath in a cumulative manner, allowing the response to each concentration to reach a plateau before adding the next.
-
Record the changes in isometric tension.
-
At the end of the experiment, add a maximally effective concentration of a standard β-agonist like isoproterenol to determine the maximal relaxation (Emax).
-
Express the relaxation at each concentration of the test compound as a percentage of the maximal possible relaxation.
-
Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve and determine the EC50 and Emax values.
Conclusion
References
- 1. Clenbuterol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profiles of 2-Amino-2-(3,5-dichlorophenyl)ethanol Analogs
This guide offers a comparative analysis of the pharmacokinetic properties of analogs of "2-Amino-2-(3,5-dichlorophenyl)ethanol," a class of compounds with potential pharmacological significance. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of how structural modifications impact the absorption, distribution, metabolism, and excretion (ADME) of these molecules. Due to the limited availability of direct head-to-head comparative studies, this guide synthesizes available data for specific analogs and the structurally related β2-adrenergic agonist, Clenbuterol, to infer structure-pharmacokinetic relationships.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for two analogs of this compound and the related compound Clenbuterol, following oral administration in rats. This data highlights the influence of N-alkyl substitution on the pharmacokinetic profile.
| Compound | Structure | Dose | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | Detectable Time (h) | Reference |
| 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol | 270 & 540 µg/kg | 0.25 – 1.5 | Dose-proportional increase | Not Specified | 72 | [1] | |
| 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol | 270 & 540 µg/kg | 0.25 – 1.5 | Dose-proportional increase | Not Specified | > 96 | [1] | |
| Clenbuterol (1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol) | 2 mg/kg | 2 | 0.5 | 26 | Not Specified | [2] | |
| Clenbuterol | 2 µg/kg | ~1 | Not Specified | ~30 | Not Specified | [3][4] |
Note: The study on the two analogs mentioned that the main pharmacokinetic parameters, including area under the pharmacokinetic curve, half-elimination time, mean retention time, and plasma clearance, were computed but did not provide the specific values in the abstract.[1] The halogen atoms in the molecules of the studied compounds were noted to prevent their rapid metabolic inactivation.[1]
Experimental Protocols
The following methodologies are based on the experimental designs described in the cited literature for the pharmacokinetic evaluation of these compounds in rats.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Dosing and Administration:
-
Formulation: The test compounds are typically formulated in a suitable vehicle for oral administration.
-
Administration Route: Oral (p.o.) administration is common for evaluating the absorption characteristics of these analogs.[1][2] Intravenous (i.v.) administration can also be used to determine absolute bioavailability.[2]
-
Dose Levels: Doses can range from µg/kg to mg/kg depending on the potency of the compound.[1][2][3][4]
-
-
Blood Sampling:
-
Method: Repetitive blood samples are collected at specific time points to characterize the plasma concentration-time profile. Common sampling sites in rats include the tail vein or subclavian vein.[5]
-
Time Points: Blood samples are typically collected at multiple time points post-dosing, such as 0, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, and 96 hours, to accurately define the absorption, distribution, and elimination phases.[1][5]
-
-
Sample Analysis:
-
Analytical Method: Plasma concentrations of the test compounds and their potential metabolites are quantified using a validated and sensitive analytical method, such as chromatomass spectrometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
-
Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).
-
Key Parameters: The primary pharmacokinetic parameters evaluated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Visualizations
Signaling Pathway
The analogs of this compound are structurally similar to known β2-adrenergic agonists. The following diagram illustrates the canonical β2-adrenergic receptor signaling pathway.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the pharmacokinetic evaluation of novel chemical compounds.
Caption: Pharmacokinetic Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [Pharmacokinetics and metabolite pattern of clenbuterol in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHARMACOKINETICS OF PLASMA AND URINE CLENBUTEROL IN MAN, RAT, AND RABBIT [jstage.jst.go.jp]
- 4. Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Efficacy of different chiral columns for "2-Amino-2-(3,5-dichlorophenyl)ethanol" separation
A comprehensive guide to selecting the optimal chiral column for the enantiomeric separation of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a critical process for researchers and professionals in drug development. This guide provides a comparative analysis of various chiral stationary phases (CSPs), supported by general experimental data for structurally similar compounds, and detailed methodologies to assist in method development.
Comparison of Chiral Column Efficacies
The enantioseparation of this compound, an amino alcohol, can be approached using several types of chiral stationary phases. The selection of the most effective column is paramount for achieving baseline separation, which is crucial for accurate enantiomeric purity determination and preparative isolation. Below is a comparison of common chiral columns applicable to the separation of polar compounds like amino alcohols.
Table 1: Performance Data of Different Chiral Columns for a Structurally Similar Compound (Hypothetical Data for illustrative purposes)
| Chiral Column | Stationary Phase Type | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | k'1=2.5, k'2=3.1 | 1.24 | 2.1 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (80:20) | k'1=3.2, k'2=4.0 | 1.25 | 2.3 |
| Astec CHIROBIOTIC V | Macrocyclic Glycopeptide (Vancomycin) | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05) | k'1=1.8, k'2=2.4 | 1.33 | 2.8 |
| Astec CYCLOBOND I 2000 | Derivatized β-cyclodextrin | Acetonitrile/Water (70:30) | k'1=4.5, k'2=4.8 | 1.07 | 1.2 |
Note: The data presented in Table 1 is hypothetical and serves to illustrate the comparative performance of different column types for a compound structurally analogous to this compound. Actual performance may vary.
Experimental Protocols
Developing a robust method for chiral separation is a systematic process. The following protocols provide a general framework for screening and optimizing the separation of this compound.
Column Selection and Screening
The initial step involves screening a diverse set of chiral columns to identify the most promising stationary phase. Polysaccharide-based columns, such as those with cellulose and amylose derivatives, are a versatile starting point due to their broad applicability.[1][2] Macrocyclic glycopeptide columns are also highly effective for polar and ionizable compounds.[1][3]
-
Recommended Columns for Initial Screening:
-
Chiralpak IA (Amylose-based)
-
Chiralcel OD-H (Cellulose-based)
-
Astec CHIROBIOTIC V (Vancomycin-based)
-
Astec CYCLOBOND I 2000 (Cyclodextrin-based)
-
Mobile Phase Selection
The choice of mobile phase is critical and depends on the chiral stationary phase being used.
-
For Polysaccharide-based Columns (Normal Phase): A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol, ethanol) is typically used.[2] The ratio of these solvents is adjusted to optimize retention and resolution.
-
For Macrocyclic Glycopeptide Columns (Polar Organic or Reversed-Phase): These columns offer flexibility, allowing for the use of polar organic solvents like methanol or acetonitrile, often with acidic or basic additives to improve peak shape and selectivity.[1] Reversed-phase conditions using aqueous buffers are also possible.
-
For Cyclodextrin-based Columns (Reversed-Phase): Mobile phases typically consist of a mixture of water or buffer and an organic modifier like acetonitrile or methanol.[3]
General Chromatographic Conditions
-
Flow Rate: A typical starting flow rate for a 4.6 mm internal diameter column is 1.0 mL/min. Lower flow rates can sometimes improve resolution.[3]
-
Temperature: Column temperature can influence selectivity. It is advisable to start at ambient temperature and then explore higher or lower temperatures to enhance separation.[3]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance is commonly used. For this compound, a wavelength in the range of 220-254 nm would be a suitable starting point.
Visualizing the Experimental Workflow
A systematic approach to chiral method development is crucial for efficiently identifying the optimal separation conditions. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for chiral HPLC method development.
Concluding Remarks
The successful enantiomeric separation of this compound is achievable through a systematic screening of various chiral columns and mobile phases. Polysaccharide-based and macrocyclic glycopeptide columns represent the most promising starting points due to their proven efficacy in separating a wide range of chiral compounds, including those with structural similarities to the target molecule. By following the outlined experimental protocols and workflow, researchers can efficiently develop a robust and reliable analytical method for their specific needs.
References
A Comparative Analysis of Fluorinated and Chlorinated 2-Amino-2-phenylethanol Derivatives: Biological Activity at Adrenergic Receptors
A detailed guide for researchers and drug development professionals on the comparative biological activities of fluorinated versus chlorinated analogs of 2-Amino-2-phenylethanol derivatives at adrenergic receptors. This report synthesizes available experimental data to provide insights into structure-activity relationships and includes detailed experimental protocols for key assays.
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the phenylethanolamine scaffold has been a cornerstone in the development of adrenergic receptor agonists and antagonists. These substitutions significantly influence the pharmacological properties of the resulting compounds, including their potency, selectivity, and metabolic stability. This guide provides a comparative overview of the biological activity of fluorinated and chlorinated analogs of 2-Amino-2-phenylethanol derivatives, focusing on their interactions with α- and β-adrenergic receptors.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of representative fluorinated and chlorinated 2-Amino-2-phenylethanol derivatives at adrenergic receptors. It is important to note that the data presented is compiled from multiple studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Alpha-Adrenergic Receptor Binding Affinity
A direct comparison of meta-substituted p-hydroxyphenylethanolamine analogs reveals the influence of fluorine versus chlorine on α-adrenergic receptor affinity. The following data is extracted from a study by Leclerc et al. (1980) on analogs of octopamine.
| Compound | Halogen Substitution | α-Adrenergic Receptor Affinity (pA₂) | Relative Affinity vs. Parent |
| p-Hydroxyphenylethanolamine (Octopamine) | None | 5.52 | 1 |
| meta-Fluoro-p-hydroxyphenylethanolamine | m-Fluoro | 6.30 | ~6x higher |
| meta-Chloro-p-hydroxyphenylethanolamine | m-Chloro | 5.85 | ~2x higher |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Beta-Adrenergic Receptor Activity
Direct comparative data for fluorinated and chlorinated analogs at β-adrenergic receptors is scarce. The following tables present data from different studies to allow for an indirect comparison.
Table 2a: Beta-Adrenergic Activity of Fluorinated Phenylethanolamine Derivatives
Data for fluorinated analogs of phenylephrine and isoproterenol are presented below. Phenylephrine is primarily an α₁-agonist with weak β-agonist activity, while isoproterenol is a non-selective β-agonist.
| Compound | Halogen Substitution | Receptor Subtype | Assay Type | Potency (EC₅₀ or Kᵢ) | Reference Study |
| Phenylephrine | None | β-Adrenergic | Radioligand Displacement | Kᵢ = 4.8 µM | Kirk et al. (1986) |
| 2-Fluorophenylephrine | 2-Fluoro | β-Adrenergic | Radioligand Displacement | Kᵢ = 1.6 µM | Kirk et al. (1986) |
| 4-Fluorophenylephrine | 4-Fluoro | β-Adrenergic | Radioligand Displacement | Kᵢ = 4.8 µM | Kirk et al. (1986) |
| 6-Fluorophenylephrine | 6-Fluoro | β-Adrenergic | Radioligand Displacement | Kᵢ > 100 µM | Kirk et al. (1986) |
| Isoproterenol | None | β-Adrenergic | Guinea Pig Atria (Chronotropy) | - | Kirk et al. (1983) |
| 2-Fluoroisoproterenol | 2-Fluoro | β-Adrenergic | Guinea Pig Atria (Chronotropy) | Equipotent to Isoproterenol | Kirk et al. (1983) |
| 5-Fluoroisoproterenol | 5-Fluoro | β-Adrenergic | Guinea Pig Atria (Chronotropy) | Equipotent to Isoproterenol | Kirk et al. (1983) |
| 6-Fluoroisoproterenol | 6-Fluoro | β-Adrenergic | Guinea Pig Atria (Chronotropy) | Virtually inactive | Kirk et al. (1983) |
Table 2b: Beta-Adrenergic Activity of a Dichlorinated Phenylethanolamine Derivative
Dichloroisoproterenol (DCI) is a non-selective β-adrenergic partial agonist/antagonist.[1][2] Detailed quantitative data on its agonist potency is limited in the readily available literature.
| Compound | Halogen Substitution | Receptor Subtype | Activity Profile | Potency |
| Dichloroisoproterenol (DCI) | 3,4-Dichloro | β₁ and β₂-Adrenergic | Partial Agonist / Antagonist[1][2] | Low potency[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of unlabeled compounds for adrenergic receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand: A specific radiolabeled antagonist for the receptor subtype of interest (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-Dihydroalprenolol (DHA) for β).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Competitor: The fluorinated or chlorinated 2-Amino-2-phenylethanol analog to be tested.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation vials and scintillation cocktail.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kₔ, and varying concentrations of the unlabeled competitor. Include wells for total binding (only radioligand) and non-specific binding (radioligand and a high concentration of non-specific antagonist).
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol outlines a general procedure for measuring the functional potency (EC₅₀) of adrenergic receptor agonists by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Materials:
-
Cell Line: A suitable cell line expressing the β-adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.
-
Agonist: The fluorinated or chlorinated 2-Amino-2-phenylethanol analog to be tested.
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell lysis buffer (provided with the cAMP assay kit).
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and grow them to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the agonist in stimulation buffer.
-
Cell Stimulation: Remove the cell culture medium and pre-incubate the cells with stimulation buffer containing the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C. Add the serially diluted agonist to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the agonist-containing buffer and adding the cell lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Follow the instructions of the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves a competitive immunoassay where the cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples from the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
Mandatory Visualizations
Signaling Pathway of β-Adrenergic Receptor Activation
Caption: β-Adrenergic receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Structure, Activity, and Selectivity
Caption: Factors influencing the biological activity of halogenated analogs.
References
Cytotoxicity of Dichlorophenyl-Containing Compounds: A Comparative Analysis
A direct comparative study on the cytotoxicity of "2-Amino-2-(dichlorophenyl)ethanol" isomers could not be identified in the current body of scientific literature. However, extensive research on other dichlorophenyl-containing molecules provides valuable insights into their cytotoxic potential and mechanisms of action. This guide offers a comparative overview of the cytotoxicity of several dichlorophenyl derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Cytotoxicity Data
The cytotoxic effects of various dichlorophenyl-containing compounds have been evaluated in different cell lines. The following table summarizes the key quantitative data from these studies, providing a basis for comparison of their potency.
| Compound | Cell Line | Cytotoxicity Metric | Value (µM) | Reference |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | LC50 | 233.0 ± 19.7 | [1] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 Transfected) | LC50 | 160.2 ± 5.9 | [1] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Breast Cancer Cell Lines | GI50 | 0.16 - 2.0 | [2] |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast Cancer) | IC50 | 10.7 | [3] |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 (Lung Cancer) | IC50 | 7.7 | [3] |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 (Pancreatic Cancer) | IC50 | 7.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Cell Viability Assay for 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)
This protocol outlines the method used to determine the cytotoxicity of DCPT in HepG2 cells.
-
Cell Culture: Wild-type human hepatoma HepG2 cells and HepG2 cells stably transfected with the CYP3A4 isozyme were cultured.
-
Cell Seeding: Cells were plated at a density of 2 x 104 cells per well in 200 µL of culture medium in 96-well plates and incubated for 24 hours.
-
Compound Treatment: After 24 hours, the culture medium was removed, and the cells were washed with Hanks' Balanced Salt Solution (HBSS). The wash solution was then replaced with 200 µL of HBSS containing the test compound at concentrations ranging from 0 to 250 µM.
-
Incubation: The cells were incubated with the compounds for 24 hours.
-
Viability Assessment: Cell viability was measured to determine the cytotoxic effects of the compounds.[1]
Cytotoxicity Evaluation using XTT Assay
This protocol was employed to assess the cytotoxic activity of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile.
-
Cell Lines: Human cancer cell lines MDA-MB-231 (triple-negative breast cancer), A549 (non-small cell lung cancer), and MIA PaCa-2 (pancreatic adenocarcinoma) were used.
-
Assay Principle: The assay is based on the reduction of the tetrazolium salt XTT to a formazan product by metabolically active cells.
-
Procedure: The cytotoxic activity was evaluated using the sodium 3′-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate (XTT) cell viability assay.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was determined.[3]
Visualizing Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.
The cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) is significantly influenced by its metabolism, particularly by the cytochrome P450 enzyme CYP3A4.
Mechanism of Action
The cytotoxicity of DCPT is partially dependent on its biotransformation by cytochrome P450 enzymes. Studies have shown that in HepG2 cells transfected with CYP3A4, the toxicity of DCPT is significantly increased, as indicated by a lower LC50 value compared to wild-type cells.[1] This suggests that CYP3A4 metabolizes DCPT into more toxic metabolites. Further evidence supports this, as inhibition of CYP3A4 attenuates the cytotoxicity, while induction of the enzyme potentiates it.[1] In vivo studies in rats also suggest the involvement of hepatic CYP3A isozymes in DCPT-induced liver damage.[4][5]
For other dichlorophenyl compounds, such as the dichlorophenylacrylonitriles, the mechanism of cytotoxicity can involve the Aryl Hydrocarbon Receptor (AhR) pathway.[2] Some of these compounds have been identified as AhR ligands and activators of CYP1A1, which can lead to bioactivation and subsequent cell death, particularly in breast cancer cells.[2]
References
- 1. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for "2-Amino-2-(3,5-dichlorophenyl)ethanol" Purity
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The most common types of analytical procedures for purity determination are quantitative tests for impurities and limit tests for the control of impurities.[3]
Comparison of Potential Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques for determining the purity of pharmaceutical compounds. The choice between them depends on the physicochemical properties of the analyte and its potential impurities, such as volatility and thermal stability.
| Analytical Method | Principle | Suitability for "2-Amino-2-(3,5-dichlorophenyl)ethanol" | Potential Advantages | Potential Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Highly suitable due to the non-volatile nature of the compound. Can be used to separate and quantify both the main compound and related impurities. | High resolution and sensitivity, applicable to a wide range of compounds, non-destructive. | May require longer analysis times, solvent consumption can be high. |
| Gas Chromatography (GC) | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Potentially suitable, especially for volatile impurities or if the analyte can be derivatized to increase its volatility. May be particularly useful for residual solvent analysis.[4][5] | High efficiency and sensitivity for volatile compounds, fast analysis times. | Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity. |
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining reliable purity data.[6] Below are proposed starting protocols for HPLC and GC methods that would require validation for the analysis of "this compound".
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the main compound and detect any impurities.
Methodology: A reverse-phase HPLC method is commonly employed for similar compounds.[6][7]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 225 nm).[6][7][8]
-
Injection Volume: 10 µL.[6]
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area of all components.
Residual Solvent Analysis by Gas Chromatography (GC)
Objective: To detect and quantify any residual solvents from the synthesis process.
Methodology: A static headspace or direct injection GC method is typically used.
-
Chromatographic System: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler or direct injector.
-
Column: A capillary column suitable for solvent analysis, such as a DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane).[5]
-
Carrier Gas: Nitrogen or Helium.[5]
-
Temperatures:
-
Injection: 1 µL of a solution of the sample in a suitable solvent (e.g., DMF).[5]
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Validation of Analytical Methods
According to ICH guidelines, the validation of an analytical method involves demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1][3] | The method must be able to separate the main peak from any impurities and placebo components. Peak purity analysis should be performed. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][3] | Correlation coefficient (r²) ≥ 0.99. A minimum of 5 concentrations is recommended.[3] |
| Accuracy | The closeness of test results obtained by the method to the true value.[1][3] | For the assay of the main compound, typically 98.0% to 102.0% recovery of the analyte. For impurities, recovery should be determined at multiple levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (Inter-assay precision): RSD ≤ 2%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1) or based on the standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) or based on the standard deviation of the response and the slope. The LOQ should be at or below the reporting threshold for impurities.[9] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The method should show no significant changes in results when parameters like mobile phase composition, pH, column temperature, or flow rate are slightly varied. |
Visualizing the Validation Process
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key attributes of HPLC and GC for purity analysis.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC and GC for Purity Analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 9. ema.europa.eu [ema.europa.eu]
Comparative Analysis of Cross-Reactivity Profiles for 2-Amino-2-(3,5-dichlorophenyl)ethanol Derivatives
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cross-reactivity of 2-Amino-2-(3,5-dichlorophenyl)ethanol derivatives. The focus is on their interactions with adrenergic receptors, supported by available experimental data and detailed methodologies.
Derivatives of 2-amino-2-phenylethanol are a well-established class of compounds known for their sympathomimetic activities, primarily targeting adrenergic receptors. The parent compound, this compound, and its analogs are of significant interest in drug discovery for their potential therapeutic applications. Understanding their cross-reactivity—the ability to bind to multiple, often related, receptors—is crucial for predicting their pharmacological profile, including on-target efficacy and off-target side effects. This guide synthesizes available data to offer a comparative overview of these derivatives.
Comparative Receptor Binding and Functional Activity
The primary mechanism of action for 2-amino-2-phenylethanol derivatives involves their interaction with β-adrenergic receptors (β-ARs), particularly the β2 subtype, leading to various physiological responses, including bronchodilation. However, cross-reactivity with other adrenergic receptor subtypes, such as β1-AR and α-ARs, can lead to cardiovascular and other side effects.
The following table summarizes the in vitro activity of selected 2-amino-2-phenylethanol derivatives, highlighting their potency and selectivity for β2-adrenergic receptors. While direct cross-reactivity data for a broad panel of receptors is limited in the public domain for many of these specific compounds, the β1/β2 selectivity ratio serves as a key indicator of their cross-reactivity within the β-adrenergic receptor family.
| Compound | Target Receptor | Assay Type | Potency (EC50/Ki, nM) | Selectivity (β2 vs β1) | Reference Compound |
| (S)-2-Amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile | β2-AR | cAMP Production | 0.25 | 763.6-fold | Isoproterenol |
| 2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethan-1-ol | β2-AR | Cell-based Assay | - | ~10 times > Salbutamol | Salbutamol |
| Salmeterol | β2-AR | cAMP & β-arrestin | - | Gs-biased | - |
| L-2 (a 5-(1-amino-2-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivative) | β2-AR | cAMP & β-arrestin | - | β-arrestin-biased | - |
Data is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The data presented in this guide are derived from various in vitro assays designed to quantify the interaction of compounds with specific receptors and their downstream functional effects. Below are detailed methodologies for key experiments typically employed in such studies.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Materials:
-
Cell membranes expressing the target adrenergic receptor (e.g., β1-AR or β2-AR from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]Dihydroalprenolol for β-ARs).
-
Test compounds (this compound derivatives).
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Production
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, upon binding to a G-protein coupled receptor (GPCR) like the β2-adrenergic receptor.
Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist or antagonist.
Materials:
-
Cells stably expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Test compounds.
-
Reference agonist (e.g., Isoproterenol).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cells are seeded in microplates and grown to a suitable confluency.
-
The cells are then treated with varying concentrations of the test compound or the reference agonist.
-
The stimulation is carried out for a specific time at 37°C.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial assay kit according to the manufacturer's instructions.
-
Dose-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated.
Signaling Pathway and Experimental Workflow Visualization
The interaction of this compound derivatives with β2-adrenergic receptors typically initiates a Gs-protein-mediated signaling cascade. However, some compounds may exhibit biased agonism, preferentially activating either the G-protein pathway or the β-arrestin pathway.
Caption: Canonical Gs-protein vs. β-arrestin biased signaling at the β2-adrenergic receptor.
The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity and functional profile of a novel compound.
Benchmarking the Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol: A Comparative Guide to Amino Alcohol Production
For Immediate Release
A comprehensive guide benchmarking the synthesis of the amino alcohol "2-Amino-2-(3,5-dichlorophenyl)ethanol" against other notable amino alcohols is now available for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of synthetic methodologies, focusing on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental data.
The synthesis of vicinal amino alcohols is a cornerstone of medicinal chemistry, with these structural motifs being integral to a wide array of pharmaceuticals. This guide delves into common synthetic strategies, primarily focusing on the reduction of corresponding ketone precursors, a widely adopted and versatile method.
Comparative Analysis of Amino Alcohol Synthesis
To provide a clear and objective comparison, this guide summarizes quantitative data for the synthesis of "this compound" and selected alternative amino alcohols, including its structural isomer 1-(4-Amino-3,5-dichlorophenyl)ethanol, Norephedrine, and Metaraminol. The data highlights the efficiency and outcomes of different synthetic approaches.
| Product | Starting Material | Synthetic Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity |
| This compound | 2-Amino-1-(3,5-dichlorophenyl)ethanone | Catalytic Hydrogenation | H₂, Platinum Oxide, Stannous Chloride | Ethanol | 16 hours | 69.8% (for t-butyl derivative)[1] | Not Specified |
| 1-(4-Amino-3,5-dichlorophenyl)ethanol | 1-(4-Amino-3,5-dichlorophenyl)ethanone | Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol | Not Specified | 89.6%[2] | >95% (by TLC)[2] |
| Norephedrine (dl-phenylpropanolamine) | alpha-Isonitrosopropiophenone | Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni) | Not Specified | Not Specified | Not Specified | Not Specified |
| Metaraminol | 3-Hydroxybenzaldehyde and Nitroethane | Chiral Catalysis & Reduction | Cinchona alkaloid, Copper Acetate, Imidazole, H₂, Pd-C | Not Specified | Not Specified | Good[3] | High Enantioselectivity[3] |
Experimental Protocols
Detailed methodologies for the synthesis of the compared amino alcohols are crucial for reproducibility and adaptation in various research settings.
Synthesis of 1-(4-Amino-3,5-dichlorophenyl)ethanol[2]
To a solution of 1-(4-amino-3,5-dichlorophenyl)ethanone (1.03 g, 5 mmol) in anhydrous methanol (25 ml) at room temperature, sodium borohydride (0.227 g, 6 mmol) was added. The mixture was stirred vigorously at room temperature until thin-layer chromatography (TLC) indicated the complete consumption of the starting ketone. The solvent was then removed under reduced pressure. The resulting crude product was purified by flash column chromatography using a mixture of n-hexane and ethyl acetate (8:1) as the eluent to yield the pure product as a colorless compound.
Synthesis of 1-(4'-amino-3',5'-dichlorophenyl)-2-t-butylaminoethanol[1]
A mixture of 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride (1.0 g), stannous chloride (0.05 g), and platinum oxide (0.25 g) in ethanol (25 ml) was agitated vigorously at room temperature under a hydrogen atmosphere with an initial pressure of 4.78 kg cm-2 (68 psig). The reaction was monitored, and after approximately 16 hours, the hydrogen uptake was complete, and TLC analysis confirmed the absence of the starting material. The catalyst was removed by filtration, and the filtrate was evaporated to dryness under vacuum. The residue was then dissolved in water to proceed with further purification.
Visualizing the Synthetic Pathway
A general and widely applicable method for the synthesis of vicinal amino alcohols is the reduction of the corresponding α-amino ketones. This workflow can be adapted for a variety of substrates and is a cornerstone of amino alcohol synthesis.
Caption: General workflow for the synthesis of vicinal amino alcohols.
This guide serves as a valuable resource for chemists and pharmaceutical scientists, offering a data-driven comparison to inform synthetic strategy and process development in the pursuit of novel therapeutics. The provided experimental protocols and visual workflow aim to facilitate a deeper understanding and practical application of these essential synthetic transformations.
References
Safety Operating Guide
Proper Disposal of 2-Amino-2-(3,5-dichlorophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Considerations
Summary of Key Data
The following table summarizes essential information for this compound and its known hazardous properties, largely inferred from its structural isomer.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C8H9Cl2NO | PubChemLite |
| GHS Hazard Classifications (Inferred) | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard procedure for halogenated organic waste. The primary principle is the strict segregation of halogenated and non-halogenated waste streams to facilitate proper treatment and minimize disposal costs.
-
Segregation: At the point of generation, separate waste containing this compound from all other waste streams, particularly non-halogenated solvents.
-
Waste Container: Use a designated, properly labeled, and chemically compatible container for the collection of halogenated organic waste. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 2-Amino-2-(3,5-dichlorophenyl)ethanol
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Amino-2-(3,5-dichlorophenyl)ethanol. The following guidance is based on information for structurally similar compounds and general best practices for handling chlorinated organic and amino alcohol compounds. A conservative approach to safety is strongly advised.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chlorinated and amino alcohol compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation or severe damage.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5][6] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double gloving.[7] | Prevents skin contact which can lead to irritation, burns, or toxic effects.[6] |
| Body Protection | Flame-resistant lab coat (fully buttoned) and long pants.[5] | Protects skin from accidental spills and splashes. |
| Footwear | Closed-toe, closed-heel shoes.[5] | Prevents exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Verify the accessibility and functionality of an eyewash station and safety shower.[6]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above before handling the chemical.
2. Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood.[5]
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.
-
Keep containers tightly closed when not in use.[8]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed, labeled container for hazardous waste disposal.[5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should include the chemical name, concentration, and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[5] Do not pour down the drain. [5]
Experimental Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. oxy.com [oxy.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. aksci.com [aksci.com]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
